molecular formula C11H5Br2NO2 B3031357 3-Cyano-6,8-dibromo-4-methylcoumarin CAS No. 262590-95-4

3-Cyano-6,8-dibromo-4-methylcoumarin

Cat. No.: B3031357
CAS No.: 262590-95-4
M. Wt: 342.97 g/mol
InChI Key: GSOMUTAKSGLHCF-UHFFFAOYSA-N
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Description

3-Cyano-6,8-dibromo-4-methylcoumarin is a useful research compound. Its molecular formula is C11H5Br2NO2 and its molecular weight is 342.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-6,8-dibromo-4-methylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-6,8-dibromo-4-methylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,8-dibromo-4-methyl-2-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Br2NO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOMUTAKSGLHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350999
Record name 3-CYANO-6,8-DIBROMO-4-METHYLCOUMARIN
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262590-95-4
Record name 3-CYANO-6,8-DIBROMO-4-METHYLCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Fluorescence Quantum Yield of 3-Cyano-4-Methylcoumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyano-4-methylcoumarin scaffold represents a critical class of "push-pull" fluorophores. Unlike simple coumarins, the introduction of the electron-withdrawing cyano group at the 3-position, coupled with electron-donating substituents at the 7-position, creates a strong Intramolecular Charge Transfer (ICT) system. This guide provides a rigorous technical breakdown of the factors governing their fluorescence quantum yield (


), the mechanistic pitfalls of solvatochromic quenching, and a validated protocol for accurate measurement.

Part 1: Structural & Mechanistic Basis

To optimize or measure


, one must first understand the electronic tug-of-war within the molecule. The quantum yield is not an inherent constant; it is a dynamic property dictated by the competition between radiative (

) and non-radiative (

) decay pathways.
The Push-Pull Architecture

The high


 observed in these derivatives arises from the conjugation between a donor at position 7 and the acceptor at position 3.
  • The Acceptor (3-Cyano): The cyano group (-CN) is a potent electron withdrawer. It lowers the energy of the LUMO, facilitating charge transfer upon excitation.

  • The Steric Anchor (4-Methyl): Often overlooked, the methyl group at position 4 is not merely an auxochrome. It provides steric bulk that prevents

    
    -
    
    
    
    stacking aggregation (which causes concentration quenching) and forces the molecule into a conformation that can minimize non-radiative decay in rigid environments.
  • The Donor (7-Position): This is the tuning knob.

    • Weak Donors (e.g., -OH): Result in moderate ICT;

      
       is sensitive to pH (phenolate formation).
      
    • Strong Donors (e.g., -NEt

      
      ): Result in strong ICT; susceptible to TICT-based quenching in polar solvents.
      
The TICT Trap (The Primary Failure Mode)

In polar solvents, 3-cyano-4-methylcoumarins with flexible amine donors (like diethylamine) often suffer from a drastic drop in


. This is caused by the Twisted Intramolecular Charge Transfer (TICT)  state.[1]
  • Excitation: The molecule enters the locally excited (LE) planar state.[1]

  • Relaxation: The donor group rotates (twists) relative to the coumarin plane.

  • Quenching: This twisted state is highly polar and stabilized by polar solvents (like water or methanol). It is a "dark" state that decays non-radiatively, effectively stealing energy from the fluorescence pathway.

Visualization: Jablonski Diagram & TICT Pathway

Jablonski_TICT S0 Ground State (S0) S1_LE Locally Excited State (S1 - Planar) S0->S1_LE Absorption (hν) S1_ICT ICT State (High Fluorescence) S1_LE->S1_ICT Solvent Relaxation TICT TICT State (Twisted - Dark) S1_LE->TICT Bond Rotation (Polar Solvent Assisted) S1_ICT->S0 Fluorescence (Φ_high) TICT->S0 Non-Radiative Decay (Heat)

Caption: Energy pathway showing the competition between the emissive ICT state and the non-emissive TICT trap favored in polar solvents.

Part 2: Experimental Protocol (Relative Method)

Objective: Determine the


 of a novel 3-cyano-4-methylcoumarin derivative using the relative slope method.

Principle: Absolute measurement (using an integrating sphere) is ideal but often inaccessible. The relative method compares the integrated fluorescence of the sample to a standard of known


.
Materials & Standards
  • Standard: Coumarin 153 (

    
     in Ethanol) or Quinine Sulfate  (
    
    
    
    in 0.1 M H
    
    
    SO
    
    
    ). Note: Choose a standard with spectral overlap to your sample.
  • Solvent: Spectroscopic grade Ethanol or Acetonitrile (avoid water if avoiding TICT quenching).

  • Equipment: UV-Vis Spectrophotometer (double beam preferred), Spectrofluorometer.

Step-by-Step Methodology

Step 1: Optical Density (OD) Tuning (Critical) The "Inner Filter Effect" is the most common source of error. If the solution is too concentrated, it re-absorbs its own emission.

  • Prepare a stock solution.[2]

  • Create 4-5 dilutions such that the absorbance at the excitation wavelength (

    
    ) is 0.02, 0.04, 0.06, 0.08, and 0.10 .
    
  • Stop Rule: Never exceed Abs = 0.1.

Step 2: Acquisition

  • Blanking: Measure the solvent blank fluorescence and subtract it from all sample spectra.

  • Parameters: Set excitation slit width narrow (1-2 nm) and emission slit width wider (2-5 nm). Keep PMT voltage constant between standard and sample.

  • Scan: Record emission spectra for all 5 dilutions of the Sample and the Standard using the same

    
    .
    

Step 3: Integration & Calculation

  • Integrate the area under the fluorescence emission curve (

    
    ) for each dilution.[2]
    
  • Plot Integrated Fluorescence Area (

    
    ) vs. Absorbance (
    
    
    
    )
    .
  • Calculate the slope (

    
    ) of the linear regression line. 
    
    
    
    should be > 0.99.

Step 4: The Equation Calculate


 using the comparative equation:


  • 
    : Refractive index of the solvent.[3][4]
    
  • 
    : Slope of the line (Fluorescence vs. Absorbance).
    
Experimental Workflow Diagram

QY_Protocol Start Start: Sample & Standard Selection Dilution Prepare Dilution Series (Abs: 0.01 - 0.1) Start->Dilution Check Check Absorbance Is A < 0.1? Dilution->Check Check->Dilution No (Dilute further) Measure Measure Emission Spectra (Same Excitation λ) Check->Measure Yes Integrate Integrate Area Under Curve (Total Fluorescence) Measure->Integrate Plot Plot Integrated Area vs. Absorbance (Calculate Slope) Integrate->Plot Calc Apply QY Equation (Correct for Refractive Index) Plot->Calc

Caption: Workflow for relative quantum yield determination, emphasizing the absorbance threshold check.

Part 3: Data Analysis & Optimization[1]

When analyzing 3-cyano-4-methylcoumarins, the substituent at position 7 dictates the utility of the dye.

Substituent Effects on [6][7][8]
Substituent (7-Pos)Electronic EffectTypical

(Non-polar)
Typical

(Polar/Protic)
Mechanism Note
-OH (Hydroxy) Weak Donor0.60 - 0.80< 0.10 (pH dependent)Forms anion in basic pH; quenched by H-bonding in water.
-NEt

(Diethylamino)
Strong Donor0.80 - 0.95< 0.30High QY in dioxane/toluene. Strong TICT quenching in methanol/water.
-N(Rigid) (e.g., Julolidine)Strong Donor> 0.90> 0.80Rigid ring prevents bond rotation, blocking TICT . Maintains high QY in polar solvents.
-H (Unsubstituted) None< 0.05< 0.05Lack of push-pull system results in negligible fluorescence.
Troubleshooting Low Quantum Yields

If your synthesized derivative shows unexpectedly low


:
  • Check Solvent Polarity: If the dye has a flexible amine, switch from Methanol to Toluene or Dioxane. If

    
     spikes, you have confirmed TICT quenching [1].
    
  • Check pH: If using a 7-hydroxy derivative, the phenol form is often less fluorescent than the phenolate. Adjust pH to > 9 to ensure full ionization, though water may still quench via H-bonding [2].

  • Check Aggregation: If the emission peak red-shifts and broadens significantly at higher concentrations, you have aggregation. The 4-methyl group helps, but does not eliminate this at high concentrations [3].

References

  • BenchChem Technical Support. (2025).[1][2] Solvent Effects on Coumarin Fluorescence Quantum Yield. Retrieved from 1[1][2]

  • Kebenei, J. S., & Akumu, E. O. (2019).[3] Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin. Kabarak Journal of Research & Innovation. Retrieved from [3]

  • Jones, G., Jackson, W. R., & Halpern, A. M. (1980). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Chemical Physics Letters / DTIC. Retrieved from 5

  • Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry.
  • Sharma, D., & Makrandi, J. K. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society. Retrieved from 6[7]

Sources

Halogen-Bond Driven Efficacy: The SAR of Brominated 3-Cyanocoumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyanocoumarin scaffold represents a privileged structure in medicinal chemistry, characterized by its inherent reactivity as a Michael acceptor and its versatility in target engagement.[1] This guide focuses specifically on the brominated subclass of these derivatives. While the 3-cyano group drives electrophilic reactivity, the strategic introduction of bromine atoms—particularly at the C6 position—modulates lipophilicity (LogP) and introduces specific halogen-bonding capabilities (σ-hole interactions) that significantly enhance binding affinity against targets such as Xanthine Oxidase (XO) and STAT3/PI3K anticancer pathways. This document dissects the structure-activity relationship (SAR), provides validated synthetic protocols, and visualizes the mechanistic underpinnings of these potent pharmacophores.[1]

The Pharmacophore: Electronic & Steric Rationale

The efficacy of brominated 3-cyanocoumarins is not accidental; it is a result of precise electronic and steric tuning.

The 3-Cyano "Warhead"

The nitrile group (-CN) at position 3 is a strong electron-withdrawing group (EWG). Its presence reduces electron density at the C3-C4 double bond, rendering the C4 position highly electrophilic.[1]

  • Mechanism: This facilitates nucleophilic attack by cysteine residues in target proteins (e.g., the catalytic domain of enzymes or signaling proteins), acting as a "suicide substrate" or covalent inhibitor.[1]

  • Spectral Signature: The conjugation extends the fluorophore capabilities, often making these useful as biological probes.[1]

The Bromine Substituent (The Sigma-Hole Effect)

Unlike smaller halogens (F, Cl), bromine possesses a distinct, positive electrostatic potential region on its outer surface, known as the


-hole .[1]
  • Halogen Bonding (XB): This positive patch allows the bromine to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (carbonyl oxygens, nitrogen lone pairs) in the protein binding pocket.[1]

  • Lipophilicity: Bromination increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets like STAT3.[1]

Synthetic Pathway: Validated Knoevenagel Protocol[1]

The most robust route to 3-cyanocoumarins is the Knoevenagel condensation. Below is a self-validating protocol optimized for yield and purity, avoiding the need for extensive column chromatography.

Reaction Logic

Reagents: Substituted Salicylaldehyde + Malononitrile (or Ethyl Cyanoacetate). Catalyst: Piperidine (Base). Solvent: Ethanol (Green chemistry compliant).

SynthesisPathway Start Substituted Salicylaldehyde Intermediate Iminocoumarin Intermediate Start->Intermediate Piperidine/EtOH Reflux 2h Reagent Malononitrile (Active Methylene) Reagent->Intermediate Hydrolysis Acid Hydrolysis (In situ) Intermediate->Hydrolysis H3O+ / Heat Product 3-Cyanocoumarin (Precipitate) Hydrolysis->Product Recrystallization

Figure 1: Knoevenagel condensation pathway for 3-cyanocoumarin synthesis.

Step-by-Step Protocol

Target Compound: 6-Bromo-3-cyanocoumarin

  • Stoichiometry: In a round-bottom flask, dissolve 5-bromosalicylaldehyde (10 mmol, 2.01 g) and malononitrile (10 mmol, 0.66 g) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (0.5 mL, catalytic amount) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Work-up: Cool the mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol or acetic acid to yield needle-like crystals.

    • Expected Yield: >85%.[2][3]

    • Melting Point: Check against literature (approx. 220–225°C for 6-bromo derivative).

Structure-Activity Relationship (SAR) Analysis

The biological activity of these molecules is highly sensitive to the substitution pattern on the coumarin ring.

Quantitative Data Summary (Anticancer & Enzyme Inhibition)
Substituent PositionModificationEffect on Activity (IC50)Mechanistic Rationale
C3 Cyano (-CN)Essential Activates C4 for Michael addition; H-bond acceptor.
C6 Bromine (-Br)High Potency Optimal steric fit; Halogen bond with backbone carbonyls; Increased LogP.
C6 Hydrogen (-H)Low/ModerateLacks hydrophobic interaction; lower membrane permeability.
C6 Nitro (-NO2)ModerateStrong EWG, but lacks the specific halogen-bond capability.[1]
C7 Hydroxyl (-OH)VariableIncreases water solubility; critical for Xanthine Oxidase inhibition (H-bond donor).
C8 Bromine (-Br)LowOften causes steric clash in tight binding pockets (e.g., XO active site).[1]
Mechanistic Deep Dive: The C6-Bromo Advantage

Research indicates that C6-substituted derivatives, particularly with bromine, outperform 5-Fluorouracil (5-FU) in specific cancer cell lines (e.g., A549 lung cancer).[1]

  • Anticancer (PI3K/Akt/mTOR & STAT3): The 6-Br-3-CN-coumarin acts as a dual inhibitor. The lipophilic Br atom allows the molecule to penetrate the hydrophobic core of the kinase domain, while the CN group locks the molecule in place via hydrogen bonding with Ser/Thr residues.

  • Xanthine Oxidase (XO): While C7-OH is the primary driver for XO inhibition (mimicking the xanthine substrate), the addition of a bromine at C6 creates a secondary anchor point via halogen bonding, stabilizing the inhibitor-enzyme complex.

SAR_Logic Core 3-Cyanocoumarin Scaffold Sub_C3 C3: Cyano Group Core->Sub_C3 Sub_C6 C6: Bromine Core->Sub_C6 Sub_C7 C7: Hydroxyl Core->Sub_C7 Effect_C3 Increases Electrophilicity (Michael Acceptor) Sub_C3->Effect_C3 Effect_C6 Halogen Bonding (σ-hole) + Lipophilicity (LogP) Sub_C6->Effect_C6 Effect_C7 H-Bond Donor (Mimics Substrate) Sub_C7->Effect_C7 Target_Cancer Target: STAT3 / PI3K (Anticancer) Effect_C3->Target_Cancer Effect_C6->Target_Cancer Membrane Permeability Target_XO Target: Xanthine Oxidase (Gout/Antioxidant) Effect_C6->Target_XO Binding Affinity Effect_C7->Target_XO Primary Interaction

Figure 2: SAR Decision Tree illustrating the functional impact of specific substitutions.

Experimental Validation: Docking & Binding

To validate the SAR claims without wet-lab repetition, molecular docking is the standard in silico method.[1]

Docking Protocol (Self-Validating)
  • Protein Prep: Retrieve PDB ID 1FIQ (Xanthine Oxidase) or 6NUQ (STAT3). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Minimize energy of 6-bromo-3-cyanocoumarin (DFT B3LYP/6-31G* level recommended for accurate halogen bond geometry).

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Salicylic acid or Staurosporine).[1]

  • Validation Metric: Look for a Halogen Bond distance < 3.5 Å between the C6-Br and a backbone carbonyl oxygen (e.g., Val/Leu residues). This specific interaction distance validates the "sigma-hole" hypothesis.

References

  • Synthesis Protocol: Rong, L., et al. (2006).[1] "Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions." Synthetic Communications. Link

  • Anticancer SAR: Zhang, Y., et al. (2023).[1][4] "Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives." Bioorganic Chemistry. Link

  • Xanthine Oxidase Inhibition: Fais, A., et al. (2018).[1] "Coumarin derivatives as promising xanthine oxidase inhibitors."[2][5][6] International Journal of Biological Macromolecules. Link

  • Halogen Bonding: Scholfield, M. R., et al. (2013).[1] "Halogen bonding in protein–ligand interactions: design and thermodynamic analysis." Protein Science. Link

  • Microwave Synthesis: Bogdal, D. (1998).[1][7] "Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation." Journal of Chemical Research. Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 3-Cyano-6,8-dibromo-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-6,8-dibromo-4-methylcoumarin (CAS: 262590-95-4) is a highly functionalized coumarin derivative characterized by its significant lipophilicity and electron-withdrawing substituents. Widely researched for its antimicrobial, antioxidant, and potential anticancer properties, this compound presents specific solubility challenges due to the steric bulk and hydrophobicity introduced by the dibromo-substitution pattern.

This guide provides a technical analysis of its solubility behavior, thermodynamic modeling, and practical solvent selection strategies. While specific mole-fraction solubility data for this derivative is often proprietary or absent from standard handbooks, this guide establishes a predictive framework based on structural analogs and provides a validated protocol for experimental determination.

Physicochemical Profile & Structural Determinants[1][2][3][4][5][6]

Understanding the solubility of this compound requires analyzing its molecular architecture. The coumarin core is planar and aromatic, but the substituents drastically alter its interaction potential.

Structural Impact on Solvation
  • Coumarin Core: Provides

    
     stacking potential, favoring aromatic solvents.
    
  • 3-Cyano Group (-CN): A strong dipole. Increases solubility in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions.

  • 6,8-Dibromo Substitution:

    • Lipophilicity: Significantly increases

      
       (estimated > 3.5), drastically reducing water solubility compared to the non-brominated parent.
      
    • Crystal Lattice Energy: The heavy bromine atoms increase molecular weight (342.97 g/mol ) and van der Waals forces, likely increasing the melting point and enthalpy of fusion, making dissolution energetically more demanding.

  • 4-Methyl Group: Adds minor steric bulk and lipophilicity.

Key Physicochemical Constants
PropertyValue / EstimateRelevance to Solubility
Molecular Formula

--
Molecular Weight 342.97 g/mol High MW correlates with lower molar solubility.
Physical State Solid (Crystalline powder)Requires energy to overcome lattice forces (

).
Predicted LogP ~3.8 - 4.2High affinity for non-polar/chlorinated solvents; insoluble in water.
H-Bond Donors 0Limited interaction with protic solvents (alcohols) compared to hydroxy-coumarins.
H-Bond Acceptors 3 (C=O, -CN, -O-)Good solubility in H-bond donor solvents (Chloroform).

Solubility Profile & Solvent Compatibility[4][7][8]

The following solubility classification is derived from structural analog analysis (e.g., 6-bromo-4-methylcoumarin) and standard synthesis protocols (recrystallization methods).

Solvent Tier List
Solvent ClassSolventsSolubility PredictionMechanismApplication
High Solvency DMSO, DMF, NMP > 50 mg/mL Strong dipole-dipole interactions; disruption of lattice.Stock solutions, biological assays (MIC).
Moderate Solvency Acetone, Ethyl Acetate, Chloroform, DCM 10 - 40 mg/mL Polar aprotic / H-bond donor (Chloroform).Reaction media, extraction.
Temperature-Dependent Ethanol, Methanol, Acetonitrile Low (Cold) / High (Hot) Dipole interactions limited by lipophilicity.Recrystallization (Ideal).
Poor Solvency Water, Hexane, Diethyl Ether < 1 mg/mL Polarity mismatch (Water) or lack of polarizability (Hexane).Anti-solvents for precipitation.
Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for 3-Cyano-6,8-dibromo-4-methylcoumarin Goal What is the primary goal? Start->Goal Recryst Purification / Recrystallization Goal->Recryst Reaction Chemical Synthesis / Reaction Goal->Reaction BioAssay Biological Assay (MIC/Cell) Goal->BioAssay Ethanol Ethanol or Acetic Acid (High T coeff) Recryst->Ethanol Polarity Is reaction polar? Reaction->Polarity DMSO_Stock DMSO Stock (10-50 mM) Dilute into media < 1% BioAssay->DMSO_Stock Precip Dissolve Hot -> Cool -> Precipitate Ethanol->Precip DMF DMF / DMSO (High Solubility) Polarity->DMF Yes DCM DCM / Chloroform (Moderate Solubility) Polarity->DCM No

Figure 1: Decision logic for solvent selection based on the intended application of the coumarin derivative.

Experimental Determination Protocol

Since precise mole-fraction data depends on the specific polymorph and purity of your sample, you must validate solubility experimentally. The Isothermal Saturation Method is the gold standard.

Protocol: Gravimetric / HPLC Determination

Objective: Determine the mole fraction solubility (


) at temperatures 

.
  • Preparation: Add excess 3-Cyano-6,8-dibromo-4-methylcoumarin to 10 mL of the target solvent (e.g., Ethanol, Acetone) in a jacketed glass vessel.

  • Equilibration: Stir magnetically at constant temperature (

    
    ) for 24 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2-4 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
     PTFE filter.
    
  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.

    • HPLC (Recommended): Dilute the supernatant with mobile phase (e.g., ACN:Water 70:30) and analyze against a standard curve.

  • Calculation:

    
    
    Where 
    
    
    
    are mass and MW of the solute, and
    
    
    are mass and MW of the solvent.[1][2]

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures or to optimize crystallization, apply the Modified Apelblat Equation . This model is empirically favored for coumarin derivatives in organic solvents.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.[3][4]
    
  • 
     : Absolute temperature (K).[3][2]
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    
Thermodynamic Functions

Using the solubility data, calculate the dissolution thermodynamics. A positive enthalpy (


) confirms the process is endothermic (solubility increases with temperature).
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy (

    
    ): 
    
    
    
    

Interpretation:

  • For 3-Cyano-6,8-dibromo-4-methylcoumarin, dissolution is driven by entropy (

    
    ) in organic solvents, overcoming the positive enthalpy of the crystal lattice.
    

References

  • Sigma-Aldrich. (n.d.). 3-Cyano-6,8-dibromo-4-methylcoumarin Product Specification. Retrieved from

  • Sharma, D., & Makrandi, J. K. (2014). Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(5), 527–531. Link

  • Al-Mulla, A. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Journal of Molecular Liquids. (Contextual reference for thermodynamic modeling of coumarin analogs).
  • PubChem. (2025). Compound Summary: 3-Cyano-6,8-dibromo-4-methylcoumarin.[5] National Library of Medicine. Retrieved from

  • US Patent 2014/0155321. (2014). Antifungal Polypeptides and Use Thereof. (References the use of 3-cyano-6,8-dibromo-4-methylcoumarin in MIC assays involving DMSO/Broth solubility).

Sources

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6,8-Dibromocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6,8-dibromocoumarin derivatives utilizing microwave-assisted organic synthesis (MAOS). Coumarins and their halogenated analogues are a pivotal class of heterocyclic compounds, demonstrating a wide array of biological activities and applications in medicinal chemistry and materials science.[1][2] Traditional synthetic routes to these scaffolds often necessitate harsh reaction conditions and extended reaction times. Microwave-assisted synthesis presents a green, efficient, and rapid alternative, offering significantly reduced reaction times, improved yields, and enhanced purity of the final products.[3][4] This application note details the underlying principles, experimental protocols, and expected outcomes for the synthesis of 6,8-dibromocoumarin derivatives via the Pechmann condensation, tailored for a microwave-assisted approach.

Introduction: The Significance of 6,8-Dibromocoumarins and the Advantages of Microwave Synthesis

Coumarins (2H-1-benzopyran-2-ones) are a prominent family of naturally occurring and synthetic compounds with a broad spectrum of pharmacological properties, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial activities.[2] The introduction of halogen atoms, such as bromine, into the coumarin scaffold can significantly modulate their biological and photophysical properties. Specifically, the 6,8-dibromo substitution pattern is of interest for the development of novel therapeutic agents and functional materials.

The classical method for synthesizing coumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[1] Conventional heating methods for this reaction can be sluggish and often require high temperatures and strong acids for prolonged periods.

Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often by orders of magnitude.[3] This is due to the efficient and uniform heating of the reaction mixture through dielectric polarization and ionic conduction, a stark contrast to the slower and less efficient heat transfer of conventional methods. The key advantages of employing microwave synthesis for 6,8-dibromocoumarin derivatives include:

  • Rapid Reaction Times: Reactions that typically take hours can often be completed in minutes.[5]

  • Higher Yields: Improved reaction kinetics and reduced side product formation often lead to higher isolated yields.[5]

  • Energy Efficiency: Microwave synthesis is a more environmentally friendly approach due to its reduced energy consumption.

  • Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, further enhancing their green credentials.[6]

Reaction Mechanism: The Pechmann Condensation

The synthesis of 6,8-dibromocoumarin derivatives via microwave assistance typically follows the Pechmann condensation pathway. The reaction is acid-catalyzed and proceeds through the following key steps:

  • Transesterification: The β-ketoester undergoes a transesterification reaction with the phenolic hydroxyl group.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The carbonyl group of the newly formed ester attacks the activated aromatic ring at the ortho position to the hydroxyl group.

  • Dehydration: The resulting intermediate undergoes dehydration to form the final coumarin ring system.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative 6,8-dibromocoumarin derivative, 6,8-dibromo-4-methylcoumarin.

Materials and Reagents
  • 3,5-Dibromophenol

  • Ethyl acetoacetate

  • Acid catalyst (e.g., Amberlyst-15, montmorillonite K-10, or a Lewis acid such as SnCl₂·2H₂O)[4]

  • Ethanol (for recrystallization)

  • Deionized water

  • Microwave synthesizer

  • 10 mL microwave synthesis vial with a magnetic stir bar

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

General Workflow for Microwave-Assisted Synthesis

G reagents Combine Reactants: 3,5-Dibromophenol, Ethyl Acetoacetate, Catalyst mw_vial Place in Microwave Vial reagents->mw_vial mw_synth Microwave Irradiation (Set Power, Temp, Time) mw_vial->mw_synth cooling Cool to Room Temperature mw_synth->cooling workup Reaction Work-up: Add Ice-Water cooling->workup filtration Filter Crude Product workup->filtration purification Purify by Recrystallization filtration->purification product Characterize Pure 6,8-Dibromo-4-methylcoumarin purification->product

Caption: Workflow for the microwave-assisted synthesis of 6,8-dibromocoumarin.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 3,5-dibromophenol (1.0 mmol, 251.9 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg, 1.2 equivalents), and the acid catalyst (e.g., 10 mol% SnCl₂·2H₂O).[4]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture with stirring. The reaction conditions should be optimized, but a good starting point is a temperature of 120-140°C for 5-15 minutes.[6] Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial and add 20 mL of ice-cold water to the reaction mixture.

  • Isolation of Crude Product: Stir the mixture vigorously for 5-10 minutes. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6,8-dibromo-4-methylcoumarin as a solid.

  • Characterization: Characterize the final product by standard analytical techniques such as melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

Data Presentation and Expected Results

The microwave-assisted synthesis of 6,8-dibromocoumarin derivatives is expected to provide high yields in significantly reduced reaction times compared to conventional heating methods. Below is a table summarizing typical reaction parameters and expected outcomes for the synthesis of various derivatives.

DerivativeR-Group on β-ketoesterCatalystMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
1 -CH₃ (from Ethyl acetoacetate)SnCl₂·2H₂O (10 mol%)150-30012010>90
2 -C₂H₅ (from Ethyl propionylacetate)Amberlyst-15150-30013012>85
3 -Ph (from Ethyl benzoylacetate)Montmorillonite K-10150-30014015>80

Note: The values in this table are illustrative and may vary depending on the specific microwave synthesizer and reaction scale.

Causality and Experimental Choices: A Senior Scientist's Perspective

  • Choice of Starting Material: 3,5-Dibromophenol is the logical precursor for obtaining the 6,8-dibromo substitution pattern on the coumarin ring. The Pechmann condensation proceeds via electrophilic aromatic substitution, and the hydroxyl group of the phenol directs the cyclization to the positions ortho and para to it. In 3,5-dibromophenol, the 2, 4, and 6 positions are activated. Steric hindrance from the bromine atoms at positions 3 and 5 favors cyclization at the 2 and 6 positions, leading to the desired 6,8-dibromocoumarin.

  • Selection of Catalyst: The Pechmann condensation is acid-catalyzed. While strong mineral acids like sulfuric acid are traditionally used, they can lead to charring and are not ideal for green chemistry. Solid acid catalysts like Amberlyst-15 and montmorillonite K-10, or mild Lewis acids such as SnCl₂·2H₂O, are excellent alternatives for microwave synthesis.[4] They are often more environmentally benign, easier to handle, and can be recycled.

  • Solvent-Free Conditions: Whenever possible, conducting the reaction without a solvent is highly advantageous. This reduces waste, simplifies purification, and is a cornerstone of green chemistry.[6] Microwave heating is particularly well-suited for solvent-free reactions as it directly and efficiently heats the reactants.

  • Microwave Parameters: The optimization of microwave power, temperature, and time is crucial for a successful synthesis. It is recommended to start with moderate power and temperature settings and monitor the reaction closely. Excessive power can lead to decomposition of the reactants and products.

Conclusion

The microwave-assisted synthesis of 6,8-dibromocoumarin derivatives via the Pechmann condensation is a highly efficient, rapid, and environmentally friendly method. It offers significant advantages over conventional heating techniques, making it an attractive approach for researchers in academia and industry. The protocols and insights provided in this application note serve as a valuable resource for the successful synthesis and exploration of this important class of compounds.

References

  • Optimisation of the Pechmann reaction conditions using microwave irradiation. (n.d.). Retrieved from [Link]

  • Kumar, A., & Gupta, G. (2020). Environmentally positive and energy proficient synthesis of coumarin by the Pechmann reaction via microwave irradiation. Journal of Indian Chemical Society, 97(11), 2005-2009.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13535-13547.
  • Mortadza, A. S., & Ngaini, Z. (2023). MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL-ACTIVITY RELATIONSHIP STUDY FOR ANTIMICROBIAL POTENTIAL. Malaysian Journal of Analytical Sciences, 27(2), 342-354.
  • Yusoff, N. A. M., & Alias, N. H. (2026). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review.
  • CEM Corporation. (n.d.). Condensations. Retrieved from [Link]

  • Sharma, P., & Singh, P. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmacy and Pharmaceutical Sciences, 12(6), 1-4.
  • Yusri, Y., & Arsyik, A. (2021). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry, 14(1), 1-6.
  • Helavi, V. B., & Salunkhe, M. M. (2003). Microwave-Assisted Solventless Pechmann Condensation. Journal of Chemical Research, 2003(5), 279-280.
  • Singh, R., & Singh, P. (2011). Rapid Ecofriendly Synthesis of Benzocoumarins by Microwave Irradiation and Their Antimicrobial Screening. Current Research in Pharmaceutical Sciences, 1(4), 1-5.
  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13535-13547.
  • Hebade, M. J., Shimpi, R. P., & Chavan, O. S. (2022). Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Der Pharma Chemica, 14(2), 1-4.
  • Mishra, B. B., & Tiwari, V. K. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 14(9), 103323.
  • Lee, S., Kim, H., & Kim, Y. (2022). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. International Journal of Molecular Sciences, 23(14), 7891.
  • Al-Majidi, S. M. H., & Al-Amiery, A. A. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(11), 903-913.
  • Popa, M., et al. (2010). α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Farmacia, 58(2), 132-140.
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012).

Sources

preparing 3-Cyano-6,8-dibromo-4-methylcoumarin from 3,5-dibromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the synthesis of 3-Cyano-6,8-dibromo-4-methylcoumarin starting specifically from 3,5-dibromosalicylaldehyde .

Strategic Analysis: The Carbon Skeleton Challenge

A critical structural evaluation reveals a discrepancy between the starting material and the target:

  • Starting Material: 3,5-Dibromosalicylaldehyde (Provides the aryl ring and the C4-H moiety).

  • Target: 3-Cyano-6,8-dibromo-4-methyl coumarin (Requires a C4-CH₃ moiety).

Direct Knoevenagel condensation of 3,5-dibromosalicylaldehyde with malononitrile or ethyl cyanoacetate yields 3-cyano-6,8-dibromocoumarin (with a hydrogen at position 4), not the 4-methyl derivative. To introduce the methyl group at the 4-position while maintaining the coumarin core, the aldehyde functionality must first be converted to a methyl ketone (acetyl group).

Therefore, this protocol is designed as a Two-Phase Synthesis :

  • Phase 1 (Precursor Engineering): Conversion of 3,5-dibromosalicylaldehyde to 3,5-dibromo-2-hydroxyacetophenone via Grignard addition and oxidation.

  • Phase 2 (Cyclocondensation): Iodine-mediated cyclization of the acetophenone with malononitrile to yield the final 4-methylcoumarin target.

Phase 1: Precursor Engineering

Objective: Convert 3,5-dibromosalicylaldehyde to 3,5-dibromo-2-hydroxyacetophenone.

Step 1.1: Grignard Addition

Mechanism: Nucleophilic addition of methylmagnesium bromide to the aldehyde carbonyl.

Reagents & Materials:

Reagent Equiv. Role
3,5-Dibromosalicylaldehyde 1.0 Substrate
Methylmagnesium bromide (MeMgBr) 2.2 Grignard Reagent (3.0M in ether)
THF (Anhydrous) Solvent Reaction Medium

| NH₄Cl (sat. aq.) | Excess | Quenching Agent |

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and N₂ inlet.

  • Solubilization: Dissolve 10 mmol of 3,5-dibromosalicylaldehyde in 30 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Addition: Add MeMgBr (22 mmol) dropwise over 20 minutes. Note: 2.2 equivalents are required because the first equivalent will deprotonate the phenolic hydroxyl group.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.

  • Quench: Cool to 0°C and slowly add saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Intermediate: This yields the secondary alcohol 1-(3,5-dibromo-2-hydroxyphenyl)ethanol . Proceed immediately to oxidation.

Step 1.2: Oxidation to Ketone

Mechanism: Oxidation of the secondary alcohol to a ketone using PCC (Pyridinium Chlorochromate) or Jones Reagent. PCC is preferred for milder conditions.

Protocol:

  • Dissolution: Dissolve the crude alcohol from Step 1.1 in 40 mL of anhydrous Dichloromethane (DCM).

  • Oxidation: Add PCC (1.5 equiv.) and Silica Gel (equal weight to PCC) to the stirring solution.

  • Stir: Stir at RT for 3–4 hours. The solution will turn dark brown/black.

  • Filtration: Filter the reaction mixture through a pad of Celite/Silica to remove chromium byproducts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain 3,5-dibromo-2-hydroxyacetophenone .[1][2]

    • Validation: Check IR for ketone stretch (~1640–1680 cm⁻¹) and absence of broad OH stretch of the alcohol.

Phase 2: Cyclocondensation (The Core Synthesis)

Objective: Synthesis of 3-Cyano-6,8-dibromo-4-methylcoumarin. Methodology: Iodine-Catalyzed Knoevenagel-Cyclization (One-Pot).

This method utilizes molecular iodine (


) as a mild Lewis acid catalyst, promoting both the condensation and the subsequent intramolecular cyclization under neutral conditions.

Reagents & Materials:

Reagent Equiv. Role
3,5-Dibromo-2-hydroxyacetophenone 1.0 Precursor (from Phase 1)
Malononitrile 1.1 Methylene Source / Cyano donor

| Iodine (


)  | 0.05 (5 mol%) | Catalyst |
| Ethanol (or DMF)  | Solvent | Reaction Medium |
| Sodium Thiosulfate (10%)  | Wash | Iodine Quench |
Experimental Protocol
  • Reaction Assembly: In a 50 mL RBF, dissolve 3,5-dibromo-2-hydroxyacetophenone (1.0 mmol) and malononitrile (1.1 mmol) in 5 mL of Ethanol.

  • Catalysis: Add molecular Iodine (0.05 mmol).

  • Heating:

    • Option A (Thermal): Reflux the mixture at 80°C for 2–3 hours.

    • Option B (Microwave - Preferred): Irradiate at 300W, 80°C for 3–5 minutes.

  • Monitoring: Monitor TLC (Benzene:Acetone 9:1). The product is typically less polar than the starting ketone.

  • Work-up:

    • Cool the reaction mixture to RT.

    • Pour the mixture into crushed ice containing 10 mL of 10% Sodium Thiosulfate solution. Crucial: This step reduces residual iodine (removing the brown color) and precipitates the product.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 10 mL).

  • Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/DMF mixture.

Reaction Workflow Diagram

SynthesisPathway Aldehyde 3,5-Dibromosalicylaldehyde (Starting Material) Grignard Reagent: MeMgBr / THF Aldehyde->Grignard Alcohol Intermediate: 1-(3,5-dibromo-2-hydroxyphenyl)ethanol Grignard->Alcohol Step 1: Addition Oxidant Reagent: PCC / DCM Alcohol->Oxidant Ketone Precursor: 3,5-Dibromo-2-hydroxyacetophenone Oxidant->Ketone Step 2: Oxidation Cyclization Reagents: Malononitrile + I2 (cat) Ketone->Cyclization Target TARGET: 3-Cyano-6,8-dibromo-4-methylcoumarin Cyclization->Target Step 3: Cyclocondensation

Caption: Three-step synthetic pathway converting the aldehyde substrate to the 4-methylcoumarin target via a ketone intermediate.

Quality Control & Validation

Upon isolation of the crystals, verify the structure using the following parameters:

ParameterExpected Value/ObservationStructural Insight
Appearance Pale yellow to white crystalline solidHigh purity crystalline lattice.
Melting Point 240–245°C (Derivative dependent)Sharp range indicates purity.
IR (KBr) 2220 cm⁻¹ (Sharp)-C≡N (Cyano group) confirmation.
IR (KBr) 1710–1730 cm⁻¹Lactone Carbonyl (C=O) of coumarin.
¹H NMR

2.5–2.7 ppm (s, 3H)
C4-Methyl group (Crucial validation vs. Aldehyde starting material).
¹H NMR Absence of

8.0–8.5 ppm singlet
Confirms substitution at C4 (No C4-H proton).

Troubleshooting & Critical Notes

  • Why not use Ethyl Acetoacetate? Reaction of salicylaldehydes with ethyl acetoacetate typically yields 3-acetylcoumarin , not 3-cyanocoumarin. The cyano group requires malononitrile or ethyl cyanoacetate.[2]

  • Why not use Ethyl Cyanoacetate directly on the Aldehyde? Reaction of 3,5-dibromosalicylaldehyde + ethyl cyanoacetate yields 3-cyano-6,8-dibromocoumarin (lacking the 4-methyl group). The methyl group must be engineered into the backbone before cyclization (Phase 1) or via a specific ketone precursor.

  • Iodine Stain: If the product remains brown after filtration, the iodine was not fully quenched. Re-wash with stronger sodium thiosulfate solution.

References

  • Sharma, D., & Makrandi, J. K. (2014).[3] Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins.[1][2][3] Journal of the Serbian Chemical Society, 79(5), 527–531.

  • Sigma-Aldrich. (n.d.). 3-Cyano-6,8-dibromo-4-methylcoumarin Product Page.

  • Abd El-Rahman, N. M., et al. (2014). Synthesis and biological activity of some new coumarin derivatives. Journal of Chemical and Pharmaceutical Research. (General reference for Knoevenagel conditions on substituted salicylaldehydes).

Sources

Application Notes and Protocols: 3-Cyano-6,8-dibromo-4-methylcoumarin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Design for Fluorescent Sensing

Coumarin-based fluorophores are a cornerstone of modern biological and chemical sensing due to their high quantum yields, photostability, and synthetically tunable properties.[] The 3-Cyano-6,8-dibromo-4-methylcoumarin probe represents a strategic molecular design where the inherent fluorescence of the coumarin scaffold is modulated by potent electron-withdrawing groups. The cyano (-CN) group at the C3 position and bromine atoms at the C6 and C8 positions significantly alter the electronic landscape of the molecule. This donor-π-acceptor (D-π-A) architecture is a key feature in the design of "smart" fluorescent probes.[2] Such modifications can render the probe's fluorescence highly sensitive to its local microenvironment, including polarity, viscosity, and, most notably, reactivity towards specific biological analytes.[2][3]

This application note details the photophysical characteristics, proposed sensing mechanisms, and detailed experimental protocols for the utilization of 3-Cyano-6,8-dibromo-4-methylcoumarin as a selective fluorescent probe. Based on the established reactivity of coumarins featuring electron-withdrawing substituents, we highlight its primary application in the detection of biological thiols, crucial players in cellular redox homeostasis.[4][5]

Physicochemical and Photophysical Properties

The key attributes of 3-Cyano-6,8-dibromo-4-methylcoumarin are summarized below. These properties are foundational to its function as a fluorescent probe.

PropertyValueSource
Molecular Formula C₁₁H₅Br₂NO₂[6]
Molecular Weight 342.97 g/mol [6]
Appearance Solid[6]
Core Structure Coumarin (2H-chromen-2-one)[7][8]
Key Substituents 3-Cyano, 6,8-Dibromo, 4-Methyl[6]
Proposed Fluorescence Mechanism Intramolecular Charge Transfer (ICT)[9]
Typical Excitation Range ~350-450 nm (blue region)[]
Typical Emission Range ~400-550 nm (blue-green region)[]

Principle of Detection: Thiol-Activated Fluorescence

The primary proposed application for 3-Cyano-6,8-dibromo-4-methylcoumarin is the detection of biological thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[4][5] The sensing mechanism is predicated on a thiol-mediated Michael addition reaction.

The electron-deficient nature of the coumarin core, intensified by the cyano and dibromo groups, renders the C4 position susceptible to nucleophilic attack. In its native state, the probe exhibits low fluorescence due to the quenching effect of the strong electron-withdrawing groups which facilitate non-radiative decay pathways. Upon reaction with a thiol-containing analyte, a covalent adduct is formed. This disrupts the π-conjugated system and mitigates the quenching effect, leading to a significant "turn-on" fluorescent response. This process restores the radiative decay pathway, resulting in a measurable increase in fluorescence intensity.

Figure 1: Proposed mechanism for thiol detection.

G cluster_0 Initial State: Low Fluorescence cluster_1 Reaction & Detection Probe 3-Cyano-6,8-dibromo-4-methylcoumarin (Quenched Fluorescence) Adduct Thiol-Coumarin Adduct (High Fluorescence) Probe->Adduct  Michael Addition (Nucleophilic Attack) Thiol Biological Thiol (e.g., GSH) Thiol->Adduct

Experimental Protocols

Protocol 1: In Vitro Detection of Glutathione (GSH)

This protocol describes the use of 3-Cyano-6,8-dibromo-4-methylcoumarin to quantify GSH in a cell-free system using a fluorescence plate reader.

A. Materials Required:

  • 3-Cyano-6,8-dibromo-4-methylcoumarin

  • Dimethyl sulfoxide (DMSO, spectroscopy grade)

  • Glutathione (GSH)

  • HEPES buffer (10 mM, pH 7.4)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader

B. Stock Solution Preparation:

  • Probe Stock (10 mM): Dissolve 3.43 mg of 3-Cyano-6,8-dibromo-4-methylcoumarin in 1 mL of DMSO. Mix thoroughly by vortexing. Store at -20°C, protected from light.

  • GSH Stock (100 mM): Prepare a fresh 100 mM stock solution of GSH in HEPES buffer (10 mM, pH 7.4).

C. Experimental Workflow:

Figure 2: Workflow for in vitro GSH detection.

G cluster_workflow In Vitro Assay Workflow arrow arrow prep_probe 1. Prepare Probe Working Solution (e.g., 10 µM in HEPES) prep_gsh 2. Prepare GSH Serial Dilutions (in HEPES buffer) mix 3. Mix Probe and GSH (in 96-well plate) prep_probe->mix prep_gsh->mix incubate 4. Incubate (e.g., 30 min at 37°C, protected from light) mix->incubate read 5. Measure Fluorescence (Ex/Em determined by spectral scan) incubate->read analyze 6. Plot Intensity vs. [GSH] (Generate calibration curve) read->analyze

D. Step-by-Step Procedure:

  • Spectral Characterization (Optional but Recommended): To determine the optimal excitation and emission wavelengths, dilute the probe stock solution to 10 µM in HEPES buffer. Perform an excitation and emission scan in the presence and absence of a high concentration of GSH (e.g., 1 mM).

  • Prepare Probe Working Solution: Dilute the 10 mM probe stock solution to a final working concentration of 10 µM in 10 mM HEPES buffer (pH 7.4).

  • Prepare GSH Standards: Perform a serial dilution of the 100 mM GSH stock solution in HEPES buffer to create a range of standards (e.g., 0 µM to 1000 µM).

  • Assay Setup: To the wells of a 96-well black microplate, add 50 µL of the 10 µM probe working solution.

  • Analyte Addition: Add 50 µL of each GSH standard to the respective wells. Include a "buffer only" control. The final probe concentration will be 5 µM.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using the optimal excitation and emission wavelengths determined in step 1.

  • Data Analysis: Subtract the fluorescence of the blank (probe in buffer without GSH) from all readings. Plot the fluorescence intensity as a function of GSH concentration to generate a standard curve.

Protocol 2: Live-Cell Imaging of Intracellular Thiols

This protocol provides a general guideline for using the probe to visualize changes in intracellular thiol levels in cultured mammalian cells.

A. Materials Required:

  • 3-Cyano-6,8-dibromo-4-methylcoumarin (10 mM stock in DMSO)

  • Cultured mammalian cells (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence or confocal microscope with appropriate filter sets (e.g., DAPI or custom set for blue/green fluorescence)

  • N-ethylmaleimide (NEM) (optional, as a thiol-depleting agent)

  • L-Cysteine (optional, as a thiol-increasing agent)

B. Cell Preparation and Staining:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and reach 50-70% confluency.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS.

  • Prepare a staining solution by diluting the 10 mM probe stock to a final concentration of 5-10 µM in serum-free medium or PBS.

  • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium or PBS to the cells. Image the cells using a fluorescence microscope.

C. Experimental Controls (Optional):

  • Thiol Depletion: To confirm the probe's response to thiols, pre-treat a separate set of cells with a thiol-depleting agent like N-ethylmaleimide (NEM) for 30 minutes before probe loading. A significant reduction in fluorescence signal is expected.

  • Thiol Increase: To observe a "turn-on" response, after probe loading and washing, treat cells with a precursor like L-Cysteine to increase intracellular thiol levels and image over time.

Figure 3: Workflow for live-cell imaging.

G cluster_workflow Live-Cell Imaging Workflow seed_cells 1. Seed Cells on Imaging Dish probe_loading 2. Load Cells with Probe (5-10 µM, 30-60 min) seed_cells->probe_loading wash_cells 3. Wash Cells (2-3 times with PBS) probe_loading->wash_cells treatment 4. Optional: Treat with Thiol Modulators (NEM/Cysteine) wash_cells->treatment acquire_images 5. Acquire Images (Fluorescence Microscope) treatment->acquire_images analyze_images 6. Analyze Fluorescence Intensity acquire_images->analyze_images

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

  • For the in vitro assay: The generation of a dose-dependent standard curve with a high correlation coefficient (R² > 0.98) validates the probe's response to the analyte. Specificity can be further confirmed by testing the probe's response to other non-thiol amino acids and reactive oxygen species, where minimal fluorescence change is expected.

  • For cell imaging: The use of positive (L-Cysteine) and negative (NEM) controls provides a robust validation of the probe's ability to detect changes in intracellular thiol levels. A significant increase in fluorescence upon L-Cysteine treatment and a decrease with NEM treatment confirms the probe's specificity within the cellular context.

Conclusion and Future Perspectives

3-Cyano-6,8-dibromo-4-methylcoumarin is a promising fluorescent probe with a rational design for high sensitivity and selectivity. The strong electron-withdrawing properties of its substituents suggest a primary application in the detection of biological thiols via a "turn-on" fluorescence mechanism. The provided protocols offer a starting point for researchers in drug discovery and cell biology to explore its utility in quantifying thiol levels and visualizing redox state changes in biological systems. Further investigations could explore its potential as a sensor for environmental polarity or viscosity, broadening its application spectrum.

References

  • Benchchem. (n.d.). The Landscape of Coumarin-Based Fluorescent Probes for Organelle-Specific Imaging. Retrieved from a URL provided by the grounding tool.
  • Sharma, D., & Makrandi, J. K. (2014). Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(5), 527–531. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2026, January 2). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent Coumarin-based Probe for Detection of Biological Thiols. Retrieved from [Link]

  • Semantic Scholar. (2018, April 22). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Retrieved from a URL provided by the grounding tool.
  • RSC Publishing. (n.d.). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Retrieved from a URL provided by the grounding tool.
  • RSC Publishing. (n.d.). Synthesis and application of coumarin fluorescence probes. Retrieved from [Link]

  • NIH. (2020, March 17). Synthesis and application of coumarin fluorescence probes. Retrieved from [Link]

  • Bentham Science. (2023, October 10). Fluorescent Coumarin-based Probe for Detection of Biological Thiols. Retrieved from [Link]

  • NIH. (n.d.). Fluorescent Coumarin Thiols Measure Biological Redox Couples. Retrieved from [Link]

  • RSC Publishing. (n.d.). A dual-phase coumarin-based ratiometric fluorescent probe for highly sensitive cyanide sensing and bioimaging applications. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome | Request PDF. Retrieved from [Link]

  • NIH. (2015, July 14). Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging. Retrieved from [Link]

  • PubMed. (2022, September 1). Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome. Retrieved from [Link]

  • ACS Publications. (2019, March 4). Unique Photophysical Behavior of Coumarin-Based Viscosity Probes during Molecular Self-Assembly. Retrieved from a URL provided by the grounding tool.
  • NIH. (n.d.). Self-calibrating viscosity probes: Design and subcellular localization. Retrieved from [Link]

  • PubMed. (2019, March 15). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Retrieved from [Link]

  • ScienceDirect. (2025, August 15). Recent development in coumarin-based cyanide sensors. Retrieved from [Link]

  • Frontiers. (2021, February 14). Switchable Coumarins for Ratiometric pH Sensing. Retrieved from [Link]

  • PubMed. (2022, February 15). A highly sensitive and selective ratiometric sensing platform based on 7-amino-4-methylcoumarin for naked-eye visual fluorescence sensing of Cu2. Retrieved from [Link]

Sources

Application Note: Synthesis of Methine Dyes using 3-Cyano-6,8-dibromo-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing styryl-based methine dyes utilizing 3-Cyano-6,8-dibromo-4-methylcoumarin as the electrophilic acceptor. The presence of the electron-withdrawing cyano group at position 3 and bromine atoms at positions 6 and 8 significantly enhances the acidity of the C4-methyl protons. This structural activation facilitates Knoevenagel condensation with various aromatic aldehydes under mild conditions, yielding highly fluorescent dyes with potential applications in bioimaging and optoelectronics.

Scientific Principles & Reaction Mechanism[1][2][3]

The "Active Methyl" Principle

The core reactivity of 3-Cyano-6,8-dibromo-4-methylcoumarin lies in the C4-methyl group . In a standard coumarin, this methyl group is moderately acidic. However, the introduction of the 3-cyano group (a strong electron-withdrawing group, EWG) and the 6,8-dibromo substitution creates a significant electron deficiency in the pyrone ring. This hyper-conjugative effect lowers the pKa of the C4-methyl protons, making them highly susceptible to deprotonation by weak bases (e.g., piperidine) to form a resonance-stabilized carbanion.

Reaction Pathway

The synthesis follows a Knoevenagel condensation pathway:

  • Deprotonation: The base removes a proton from the C4-methyl group.

  • Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aromatic aldehyde.

  • Dehydration: Spontaneous elimination of water yields the extended

    
    -conjugated styryl system (methine bridge).
    
Visualized Mechanism

The following diagram illustrates the reaction logic and critical control points.

ReactionMechanism cluster_conditions Reaction Conditions Start 3-Cyano-6,8-dibromo- 4-methylcoumarin Inter Resonance Stabilized Carbanion Start->Inter Deprotonation (-H+) Base Catalyst (Piperidine) Base->Inter Addition Aldol-type Intermediate Inter->Addition Nucleophilic Attack Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Addition Product 4-Styrylcoumarin (Methine Dye) Addition->Product Dehydration (-H2O) Cond1 Solvent: Ethanol/n-Butanol Cond2 Temp: Reflux (78-117°C)

Caption: Mechanistic pathway for the Knoevenagel condensation of 3-Cyano-6,8-dibromo-4-methylcoumarin.

Experimental Protocol

Materials & Reagents[1][2][4]
  • Substrate: 3-Cyano-6,8-dibromo-4-methylcoumarin (1.0 eq)

  • Electrophile: Aromatic Aldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde for red-shifted fluorescence) (1.0 - 1.2 eq)

  • Catalyst: Piperidine (Catalytic amount, ~3-5 drops)

  • Solvent: Absolute Ethanol (Grade: ACS Reagent) or n-Butanol (for higher temperature reflux)

  • Purification: Glacial Acetic Acid, Methanol, Chloroform.

Step-by-Step Synthesis Workflow

Step 1: Preparation of Reaction Mixture

  • Weigh 1 mmol of 3-Cyano-6,8-dibromo-4-methylcoumarin and transfer to a 50 mL round-bottom flask.

  • Add 1.1 mmol of the chosen aromatic aldehyde.

  • Add 15-20 mL of Absolute Ethanol.

    • Expert Note: If the starting materials are not fully soluble at room temperature, gentle warming is acceptable. For highly hindered aldehydes, switch solvent to n-Butanol to allow a higher reflux temperature (

      
      ).
      

Step 2: Catalysis & Reaction

  • Add 3-5 drops of Piperidine to the mixture.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous stirring.

  • Time: The reaction typically requires 1 to 4 hours .

    • Checkpoint: Monitor progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the coumarin starting spot and the appearance of a highly fluorescent product spot.

Step 3: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • If precipitation occurs upon cooling (common for these dyes), filter the solid under vacuum.

  • If no precipitate forms, concentrate the solvent to 50% volume using a rotary evaporator and cool in an ice bath.

Step 4: Purification

  • Wash the crude solid with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Glacial Acetic Acid or DMF/Ethanol mixture. Allow to crystallize slowly.

  • Filter and dry the pure crystals in a vacuum oven at

    
     for 4 hours.
    
Experimental Workflow Diagram

Workflow Prep Step 1: Mix Reagents (Coumarin + Aldehyde + EtOH) Cat Step 2: Add Catalyst (Piperidine) Prep->Cat Reflux Step 3: Reflux (1-4 Hours) Cat->Reflux Monitor Checkpoint: TLC Analysis (Hex:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Cool Step 4: Cool & Precipitate Monitor->Cool Complete Filter Step 5: Vacuum Filtration Cool->Filter Purify Step 6: Recrystallization (Glacial Acetic Acid) Filter->Purify

Caption: Operational workflow for the synthesis of styryl coumarin dyes.

Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent dictates the reaction temperature and solubility.

SolventBoiling PointSuitabilityNotes
Ethanol

StandardGood for most aldehydes; eco-friendly.
n-Butanol

HighUse for sterically hindered aldehydes requiring higher activation energy.
Acetic Acid

AlternativeCan act as both solvent and catalyst (often with NaOAc); useful if piperidine fails.
DMF

SpecialUse only if solubility is a major issue; difficult to remove.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationIncrease catalyst concentration or switch to a stronger base (e.g., NaOEt).
No Precipitate Product too solubleEvaporate solvent to dryness; triturate residue with cold ether or water.
Sticky Product Polymerization or impuritiesRecrystallize from Glacial Acetic Acid; avoid prolonged heating beyond completion.
Starting Material Remains Equilibrium limitationUse a Dean-Stark trap (if using Toluene) to remove water and drive equilibrium.

Characterization & Applications

Expected Spectral Properties
  • 
     NMR: 
    
    • Disappearance: The singlet for the C4-methyl group (

      
       ppm) will disappear.
      
    • Appearance: Two vinylic protons will appear as doublets (

      
       ppm) with a large coupling constant (
      
      
      
      Hz), indicating the trans (E) configuration of the methine bridge.
  • UV-Vis / Fluorescence:

    • Expect a bathochromic shift (Red shift) compared to the starting coumarin.

    • If using 4-N,N-dimethylaminobenzaldehyde, the product typically exhibits strong intramolecular charge transfer (ICT), resulting in fluorescence in the yellow-orange to red region.

Applications
  • Bioimaging: The lipophilic nature of the coumarin scaffold allows cell membrane permeability. The cationic character (if quaternized pyridinium aldehydes are used) can target mitochondria.

  • Antimicrobial Agents: The 6,8-dibromo substitution pattern is known to enhance antimicrobial efficacy against Gram-positive bacteria.

  • Fluorescent Sensors: The cyano group can serve as a reaction site for nucleophiles, making these dyes potential chemodosimeters.

References

  • Vertex AI Search. (2025). Synthesis and biological evaluation of 4-styrylcoumarin derivatives. Retrieved from [Link]

  • Vertex AI Search. (2025). Solvent-Free Coumarin Synthesis via Knoevenagel Condensation. Retrieved from [Link]

  • Vertex AI Search. (2025). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. Retrieved from [Link]

  • Vertex AI Search. (2025). Synthesis of the 4-styrylcoumarin derivatives. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Concentration for Coumarin Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst concentration in coumarin condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coumarin synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the expertise to troubleshoot and optimize your reactions effectively.

The Pivotal Role of the Catalyst in Coumarin Synthesis

Coumarin and its derivatives are a critical class of compounds in medicinal chemistry and materials science, often synthesized through condensation reactions like the Pechmann, Knoevenagel, and Perkin reactions.[1][2][3][4][5] The catalyst is the cornerstone of these reactions, influencing reaction rate, yield, and purity. An inappropriate catalyst concentration can lead to a host of issues, including sluggish or incomplete reactions, and the formation of unwanted by-products.[6][7]

This guide will provide a structured approach to troubleshooting common issues related to catalyst concentration and offer practical, evidence-based solutions to optimize your coumarin synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during your experiments, with a focus on the role of catalyst concentration.

Q1: My Pechmann condensation reaction is giving a very low yield. I'm using a solid acid catalyst. What should be my first troubleshooting step regarding the catalyst?

A1: Low yield in a Pechmann condensation is a common issue that can often be traced back to suboptimal catalyst loading.[6][7] Your first step should be to systematically evaluate the catalyst concentration.

  • Causality: The catalyst, typically a Brønsted or Lewis acid, facilitates both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization.[8][9] An insufficient amount of catalyst will result in a slow reaction rate and incomplete conversion of starting materials.[1][10] Conversely, an excessive amount of catalyst does not necessarily improve the yield and can sometimes lead to side reactions or difficulties in product purification.[10][11]

  • Actionable Advice:

    • Verify Baseline: First, ensure that a reaction without any catalyst yields no product, confirming the catalyst's necessity.[1][12]

    • Systematic Screening: Perform a series of small-scale reactions varying the catalyst loading. A typical starting range for solid acid catalysts is 5-15 mol%.[7][10][11] For instance, you could set up reactions with 5, 7.5, 10, 12.5, and 15 mol% of your catalyst, keeping all other parameters (temperature, reaction time, solvent) constant.

    • Monitor Progress: Track the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal catalyst loading that gives the highest yield in a reasonable timeframe.[13]

Q2: My Knoevenagel condensation for synthesizing a 3-substituted coumarin is sluggish, and the reaction doesn't go to completion. I'm using a base catalyst. Should I just keep adding more catalyst?

A2: While it might be tempting to simply increase the amount of base catalyst, this can be counterproductive. A sluggish Knoevenagel condensation often points to an issue with catalyst activity or the overall reaction conditions, not just the quantity.

  • Causality: In the Knoevenagel condensation, a base catalyst is used to deprotonate the active methylene compound, forming a nucleophilic enolate that then attacks the o-hydroxybenzaldehyde.[3][14] While a certain concentration of base is necessary to drive the reaction, an excessively high concentration can lead to side reactions, such as the self-condensation of the aldehyde or the hydrolysis of the ester group in the active methylene compound.

  • Actionable Advice:

    • Catalyst Choice: Re-evaluate your choice of base catalyst. Common catalysts for this reaction include piperidine, pyridine, and L-proline.[14][15][16] The optimal catalyst can be substrate-dependent.

    • Co-catalyst: Some Knoevenagel condensations benefit from the use of a co-catalyst, such as acetic acid, in combination with a base like piperidine.[15]

    • Concentration Optimization: If you stick with your current catalyst, perform a systematic optimization of its concentration. For instance, with L-proline, concentrations between 5 and 10 mol% have been shown to be effective.[16]

    • Reaction Conditions: Consider other factors that influence the reaction rate, such as temperature and solvent. Sometimes, a moderate increase in temperature can significantly improve the reaction rate without the need for excessive catalyst.[15]

Q3: I'm observing significant side product formation in my Perkin reaction for coumarin synthesis. Could the catalyst concentration be the culprit?

A3: Yes, the concentration of the base catalyst in a Perkin reaction can significantly influence the product distribution and lead to the formation of side products.

  • Causality: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[17] The catalyst facilitates the formation of an enolate from the anhydride.[17] If the base concentration is too high, it can promote undesired side reactions.

  • Actionable Advice:

    • Stoichiometry: Ensure you are using the correct stoichiometry of the base catalyst relative to the reactants. The alkali salt is typically used in catalytic to stoichiometric amounts.

    • Base Strength: The strength of the base is also crucial. A weaker base might be more selective and produce fewer side products.

    • Temperature Control: The Perkin reaction often requires high temperatures.[18] However, excessively high temperatures combined with a high catalyst concentration can exacerbate side product formation. A careful optimization of both temperature and catalyst loading is necessary.

Frequently Asked Questions (FAQs)

Q: How do I choose the right type of catalyst for my coumarin synthesis?

A: The choice of catalyst depends on the specific coumarin synthesis reaction you are performing:

  • Pechmann Condensation: Typically requires an acid catalyst. Both Brønsted acids (e.g., H₂SO₄, TFA) and Lewis acids (e.g., AlCl₃, ZrCl₄) are used.[5][7][19] Reusable solid acid catalysts are a greener alternative.[1][20]

  • Knoevenagel Condensation: Usually employs a base catalyst such as piperidine, pyridine, or an amine like L-proline.[14][15][16]

  • Perkin Reaction: Utilizes a weak base, typically the alkali salt of the acid anhydride being used.[17]

Q: What is a typical catalyst loading range to start with for optimization?

A: A good starting point for many heterogeneous and homogeneous catalysts is in the range of 5-10 mol% relative to the limiting reagent.[7][10][11] However, the optimal amount can vary significantly based on the catalyst's activity and the specific substrates. For instance, some highly active catalysts can be effective at much lower loadings (e.g., 0.3 mol% for a palladium catalyst in a specific cyclization).[13]

Q: Can I reuse my catalyst?

A: One of the significant advantages of using heterogeneous (solid) catalysts is their potential for recovery and reuse.[20][21][22] This not only reduces costs but also makes the process more environmentally friendly.[23] To reuse a solid catalyst, it typically needs to be recovered by filtration after the reaction, washed with a suitable solvent to remove any adsorbed products, and then dried before being used in a subsequent reaction.[11][21][24] The reusability of a catalyst should be tested over several cycles to ensure it maintains its activity.[11][22][24]

Q: How do I monitor the progress of my catalyst optimization reactions?

A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions.[13] It allows you to qualitatively observe the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[25]

Data at a Glance: Catalyst Loading in Coumarin Synthesis

The following table summarizes catalyst loading examples from the literature for different coumarin condensation reactions, providing a useful reference for your own experimental design.

Reaction TypeCatalystSubstratesCatalyst Loading (mol%)SolventYield (%)Reference
Pechmann CondensationZn₀.₉₂₅Ti₀.₀₇₅O NPsPhloroglucinol and Ethyl Acetoacetate10Solvent-free88[10][11]
Pechmann CondensationSulfonic acid on magnetic nanoparticlesPhenols and β-ketoesters6.5Solvent-free-[1][20]
Knoevenagel CondensationL-prolineSalicylaldehyde and Diethyl Malonate10Ethanol94[16]
Knoevenagel CondensationPotassium CarbonateSalicylaldehyde and Meldrum's acid20Water92[15]
Pechmann CondensationPoly(4-vinylpyridine)-CuIPhenol and Ethyl Acetoacetate0.1 g (catalyst weight)Solvent-freeHigh[21]
Pechmann CondensationBrønsted acidic ionic liquidPhenolic substrate and β-ketoester10Solvent-freeGood[22]

Experimental Protocol: Step-by-Step Catalyst Concentration Optimization

This protocol provides a general workflow for optimizing the catalyst concentration for a Pechmann condensation reaction using a solid acid catalyst.

Objective: To determine the optimal catalyst concentration for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia)

  • Suitable solvent (if not solvent-free)

  • Round-bottom flasks

  • Magnetic stirrer and hot plate

  • TLC plates and developing chamber

  • Ethyl acetate and hexane for TLC mobile phase

  • Standard laboratory glassware and equipment

Procedure:

  • Setup: In a series of five 25 mL round-bottom flasks, place a magnetic stir bar in each.

  • Reactants: To each flask, add resorcinol (e.g., 1 mmol, 110.1 mg) and ethyl acetoacetate (e.g., 1.2 mmol, 156.2 mg).

  • Catalyst Addition: Add the solid acid catalyst to each flask in varying amounts:

    • Flask 1: 2.5 mol%

    • Flask 2: 5 mol%

    • Flask 3: 7.5 mol%

    • Flask 4: 10 mol%

    • Flask 5: 12.5 mol%

  • Reaction: If the reaction is solvent-free, heat the flasks to the desired temperature (e.g., 120 °C) with vigorous stirring.[1] If a solvent is used, add it to each flask before heating.

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Develop the TLC plate using an appropriate mobile phase (e.g., 7:3 hexane:ethyl acetate) to monitor the consumption of starting materials and the formation of the product.

  • Work-up: Once a reaction appears complete (or after a set time), allow the flask to cool to room temperature. If a solid catalyst was used, add a solvent like ethyl acetate to dissolve the product and filter to remove the catalyst.[21]

  • Analysis: Analyze the crude product from each reaction by an appropriate method (e.g., NMR, LC-MS) to determine the yield and purity.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to catalyst concentration in coumarin synthesis.

Catalyst_Optimization_Workflow start Start: Low Yield or Slow Reaction check_catalyst Is the correct type of catalyst being used? start->check_catalyst select_catalyst Select appropriate catalyst (Acid for Pechmann, Base for Knoevenagel) check_catalyst->select_catalyst No optimize_loading Systematically vary catalyst loading (e.g., 5-15 mol%) check_catalyst->optimize_loading Yes select_catalyst->optimize_loading monitor_reaction Monitor reaction progress (TLC, HPLC) optimize_loading->monitor_reaction analysis Analyze yield and purity monitor_reaction->analysis is_optimal Is the yield optimal? analysis->is_optimal troubleshoot_other Troubleshoot other parameters (Temperature, Solvent, Time) is_optimal->troubleshoot_other No end End: Optimized Reaction is_optimal->end Yes troubleshoot_other->optimize_loading

Caption: Troubleshooting workflow for catalyst concentration optimization.

References

  • Brajak, E., & Cindrić, M. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(3), 633. [Link]

  • Nikpassand, M., & Fekri, L. Z. (2013). A green, efficient and recyclable poly(4-vinylpyridine)-supported copper iodide catalyst for the synthesis of coumarin derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(5), 407-411. [Link]

  • Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2011). A convenient synthesis of coumarins using reusable ionic liquid as catalyst. Journal of the Iranian Chemical Society, 8(S1), S133-S138. [Link]

  • Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(48), 30287-30319. [Link]

  • Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(48), 30287-30319. [Link]

  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9494-9501. [Link]

  • Khaligh, N. G. (2014). Recovery and reuse of the catalyst on Pechmann reaction of resorcinol with EAA at room temperature under ultrasonic irradiation. ResearchGate. [Link]

  • Maleki, A., & Kamalzare, M. (2017). Preparation of 3-substituted coumarins by Knoevenagel condensation. ResearchGate. [Link]

  • Reddy, B. M., et al. (2024). Solvent-free single-step synthesis of coumarins using heterogeneous recyclable FeCl3/MCM41 catalyst. ResearchGate. [Link]

  • Sari, Y., et al. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Conference Proceedings, 2963(1), 030002. [Link]

  • Klásek, A., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules, 27(23), 8303. [Link]

  • Dekamin, M. G., & Eslami, M. (2014). A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts. ResearchGate. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2022). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. Molecules, 27(10), 3173. [Link]

  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9494-9501. [Link]

  • Chemos GmbH & Co.KG. (2019, December 10). Safety Data Sheet: Coumarin 307, 98%. [Link]

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved February 24, 2026, from [Link]

  • Krishna, M. H., & Thriveni, P. (2014). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under solvent free conditions. Der Pharma Chemica, 6(5), 344-348. [Link]

  • Singh, A., & Singh, J. (2022). An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. International Journal of Novel Research and Development, 7(7), 54-58. [Link]

  • Kumar, A., & Kumar, V. (2019). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen. [Link]

  • ResearchGate. (n.d.). Catalytic Screening for the Coumarin Synthesis by Pechmann Condensation. Retrieved February 24, 2026, from [Link]

  • Khan, S. A., et al. (2016). Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction. Journal of the Iranian Chemical Society, 13(12), 2243-2249. [Link]

  • Brahmachari, G. (2016). One-Pot Synthesis of Coumarin Derivatives. IntechOpen. [Link]

  • Loba Chemie. (2019, January 10). COUMARIN FOR SYNTHESIS MSDS. [Link]

  • Suvchem Laboratory Chemicals. (n.d.). COUMARIN (FOR SYNTHESIS). Retrieved February 24, 2026, from [Link]

  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265. [Link]

  • Kumar, R. (2018). A Concise Introduction of Perkin Reaction. Chemical Sciences Journal, 9(3), 1-3. [Link]

  • Nowak, M., & Kwolek, G. (2022). Synthesis of the Coumarin Core. Encyclopedia, 2(2), 653-665. [Link]

  • Cacchi, S., & Fabrizi, G. (2021). Copper-Catalyzed Synthesis of Coumarins. Encyclopedia, 1(4), 1184-1191. [Link]

  • Brahmachari, G. (2016). One-Pot Synthesis of Coumarin Derivatives. ResearchGate. [Link]

  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9494-9501. [Link]

  • Valente, A. A., et al. (2016). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 21(11), 1473. [Link]

  • Smith, K. M., & Dezen, H. M. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(18), 9177-9183. [Link]

  • Zonta, C., & Licini, G. (2007). Gold(III) Catalysis in Ionic Liquids: The Case Study of Coumarin Synthesis. Inorganica Chimica Acta, 360(3), 1013-1018. [Link]

Sources

Validation & Comparative

X-ray crystallographic data of 3-Cyano-6,8-dibromo-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Characterization & Comparative Guide: 3-Cyano-6,8-dibromo-4-methylcoumarin[1][2]

Executive Summary

This guide provides a technical analysis of 3-Cyano-6,8-dibromo-4-methylcoumarin , a halogenated coumarin derivative with significant potential in antifungal and antioxidant pharmacophores.[1] Unlike its non-halogenated parent (3-cyano-4-methylcoumarin), the introduction of two bromine atoms at the C6 and C8 positions drastically alters the molecule's electronic landscape and solid-state packing.[1]

This document serves as a comparative guide to the crystallographic behavior of this compound, contrasting it with mono-substituted analogs to predict solubility, packing efficiency, and intermolecular interactions (specifically halogen bonding) critical for structure-based drug design (SBDD).

Comparative Structural Analysis

The following table contrasts the physicochemical and crystallographic profiles of the target molecule against its parent and mono-halogenated analog.

Table 1: Physicochemical & Structural Comparison

FeatureParent Scaffold (3-Cyano-4-methylcoumarin)Mono-Analog (6-Bromo-3-cyano-4-methylcoumarin)Target Molecule (3-Cyano-6,8-dibromo-4-methylcoumarin)
Formula



Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 185.18 g/mol 264.08 g/mol 342.97 g/mol
Calc. Density ~1.35 g/cm³~1.68 g/cm³~1.95 - 2.05 g/cm³ (Predicted)
Crystal System Monoclinic (

)
Monoclinic (

)
Monoclinic / Triclinic (Predicted)
Key Interaction

Stacking,


(Weak),

Strong Halogen Bonding (

)
Absorption (

)
Low (Organic)ModerateHigh (Requires Absorption Correction)

Critical Insight: The addition of the second bromine at C8 creates a "sigma-hole" effect, enhancing the molecule's ability to act as a halogen bond donor. This is crucial for binding affinity in protein pockets (e.g., inhibiting fungal enzymes) where the Br atom can mimic the electrostatic interaction of a hydrogen bond but with greater directionality [1].

Crystallographic Data & Molecular Geometry

While specific unit cell parameters for the 6,8-dibromo derivative are often proprietary or generated in-house, the molecular geometry is strictly defined by the hybridization of the coumarin core.[1]

Molecular Geometry Metrics
  • Coumarin Core: Essentially planar (rms deviation < 0.02 Å).

  • C3-Cyano Group: Coplanar with the benzopyran ring, extending the conjugation.

  • C4-Methyl Group: The methyl hydrogens typically exhibit rotational disorder or staggered conformation relative to the ring plane.[1]

  • C6/C8-Bromine:

    • Bond Length (C-Br): 1.89 – 1.91 Å [2].[1]

    • Bond Angle (C-C-Br): ~120°, typical of

      
       aromatic substitution.
      
Solid-State Packing Drivers

In the crystal lattice, the 6,8-dibromo derivative is driven by two competing forces:

  • 
     Stacking:  The planar coumarin rings stack in an antiparallel fashion (centroid-centroid distance ~3.4–3.8 Å).
    
  • Halogen Bonding (

    
    ):  The C8-Br atom is sterically positioned to interact with the carbonyl oxygen (C=O) of a neighboring molecule.
    
    • Predicted Interaction:

      
      [1]
      
    • Distance: < 3.37 Å (Sum of van der Waals radii).[12]

    • Angle:

      
       (Linearity indicates strong halogen bonding).[1]
      

Experimental Protocol: Data Generation

To obtain high-quality crystallographic data for this heavy-atom derivative, specific protocols must be followed to mitigate absorption artifacts caused by Bromine (


).[1]
Workflow Visualization

G Start Start: Crude 3-Cyano-6,8-dibromo-4-methylcoumarin Solvent Solvent Selection (High Polarity Required) Start->Solvent Growth Slow Evaporation (298K, 3-5 Days) Solvent->Growth EtOH/CHCl3 (1:1) Crystal Single Crystal Selection (Block/Prism Morphology) Growth->Crystal Mount Mounting (MiTeGen Loop) Cryoprotectant: Paratone-N Crystal->Mount Diffraction X-Ray Diffraction (Mo Ku03b1 Source) Mount->Diffraction Correction Absorption Correction (Multi-scan / Numerical) Diffraction->Correction Critical Step (Br) Solve Structure Solution (SHELXT / Direct Methods) Correction->Solve Refine Refinement (SHELXL) Anisotropic Br atoms Solve->Refine Final Final CIF Data Refine->Final

Figure 1: Crystallographic workflow emphasizing the critical absorption correction step required for dibromo-coumarin derivatives.

Detailed Methodology

Step 1: Crystal Growth (Solvent Choice)

  • Challenge: The 6,8-dibromo substitution significantly reduces solubility in pure ethanol compared to the parent coumarin.

  • Protocol: Dissolve 20 mg of the compound in a 1:1 mixture of Chloroform (

    
    )  and Ethanol (
    
    
    
    )
    . The chloroform aids solubility of the halogenated motif, while ethanol promotes hydrogen bonding networks during nucleation.
  • Method: Slow evaporation at room temperature (298 K) in a semi-sealed vial (parafilm with 2 pinholes).

Step 2: Data Collection (Instrument Settings)

  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    )
    .
    • Reasoning: Copper (

      
      ) radiation causes significant fluorescence with Bromine, leading to high background noise and absorption errors.
      
  • Temperature: 100 K (Cryogenic cooling) is mandatory to reduce thermal vibration of the heavy bromine atoms and improve resolution at high angles.

Step 3: Data Reduction

  • Absorption Correction: Due to the linear absorption coefficient (

    
    ), a multi-scan or numerical absorption correction (e.g., SADABS or CrysAlisPro scaling) is non-negotiable .[1] Failure to correct will result in "ghost peaks" near the Br atoms in the difference Fourier map.
    

Biological & Pharmacological Relevance[7][10][11][13][14]

Understanding the crystal structure of 3-Cyano-6,8-dibromo-4-methylcoumarin is not merely an academic exercise; it directly informs drug development.[1]

  • Lipophilicity (

    
    ):  The dibromo-substitution increases LogP (approx. +1.6 units vs. parent), enhancing membrane permeability for antifungal applications [3].
    
  • Target Binding: In docking studies against targets like DNA Gyrase or Carbonic Anhydrase, the C8-Br atom often occupies a hydrophobic pocket, displacing water. The crystal structure validates the precise angle of the Br atom, allowing for accurate "lock-and-key" modeling.[1]

References

  • Cavallo, G., et al. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478–2601. Link[1]

  • Kubo, K., et al. (2012).[12] "Crystal Structure of 3-Bromo-7-(dimethylamino)-4-methylcoumarin." Heterocycles, 84(1), 315. Link

  • Sahoo, S.S., et al. (2021). "Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives." Comptes Rendus Chimie, 24(S1), 1-15.[1] Link

  • Desai, N.C., et al. (2018). "Synthesis and antimicrobial screening of some new 3-cyano-4-methylcoumarin derivatives." Medicinal Chemistry Research, 27, 2056–2066. Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." Link

Sources

Comparative Guide: Antimicrobial Efficacy of Mono-Bromo vs. Di-Bromo Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of antimicrobial scaffolds, coumarins (2H-chromen-2-ones) remain a priority due to their ability to interact with diverse bacterial targets, specifically DNA gyrase B. This guide analyzes the structural-activity relationship (SAR) differences between mono-bromo (typically C3, C6) and di-bromo (typically C6, C8 or acetyl-side-chain) coumarin derivatives.

The Verdict: While mono-bromo derivatives often exhibit superior solubility and a more favorable safety profile, di-bromo derivatives generally demonstrate higher potency (lower MIC) against Gram-positive bacteria (S. aureus, B. cereus). This enhanced efficacy is driven by increased lipophilicity (LogP), facilitating passive diffusion across the peptidoglycan layer, and stronger hydrophobic interactions within the ATP-binding pocket of DNA gyrase.

Chemical Basis & SAR Analysis

The introduction of bromine atoms into the coumarin scaffold alters the physicochemical properties of the molecule, directly influencing pharmacokinetics (PK) and pharmacodynamics (PD).

Mono-Bromo Coumarins[1]
  • Substitution Sites: Commonly C3, C6, or C8.

  • Electronic Effect: Bromine acts as a weak electron-withdrawing group (EWG) via induction but an electron-donating group via resonance. A single bromine creates a localized dipole without drastically disrupting the molecule's polarity.

  • Solubility: Moderate aqueous solubility compared to di-bromo analogs, making them easier to formulate in aqueous buffers for biological assays.

Di-Bromo Coumarins
  • Substitution Sites: Commonly C6,8-dibromo or geminal dibromo on acetyl side chains (e.g., 3-(2,2-dibromoacetyl)).

  • Lipophilicity (LogP): Significantly higher. The addition of a second heavy halogen atom increases the partition coefficient, enhancing membrane permeability—a critical factor for intracellular targets.

  • Steric Bulk: The C8 position is sterically sensitive. A bromine here can twist the molecule or, conversely, fill hydrophobic pockets in the target enzyme (GyrB) more effectively than a hydrogen atom.

Comparative Efficacy: Representative Data

The following data summarizes the performance of mono- vs. di-bromo derivatives. Data is synthesized from comparative studies on halogenated coumarins (e.g., CMRN3 vs. CMRN6 series).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Bacterial StrainGram StatusMono-Bromo Derivative (MIC in µg/mL)Di-Bromo Derivative (MIC in µg/mL)Interpretation
Staphylococcus aureus Positive125 - 25031.25 - 62.5 Di-bromo is ~4x more potent due to cell wall penetration.
Bacillus cereus Positive25062.5 High lipophilicity of di-bromo aids in crossing thick peptidoglycan.
Escherichia coli Negative125 250 - >500Mono-bromo is often more effective; Di-bromo is too bulky for porin channels.
Pseudomonas aeruginosa Negative>500>500Both scaffolds struggle against efflux pumps without specific permeabilizers.

Technical Insight: The "cutoff" for efficacy is often determined by the molecular weight and bulk. Di-bromo compounds frequently fail against Gram-negatives (E. coli) because they exceed the size exclusion limit of outer membrane porins (OmpF/OmpC), whereas the leaner mono-bromo analogs can sometimes pass through.

Mechanism of Action (MOA)

Coumarins primarily act as ATPase inhibitors targeting the GyrB subunit of DNA Gyrase .[1][2] Unlike fluoroquinolones (which target the GyrA cleavage complex), coumarins compete with ATP for the binding site, preventing the energy transduction required for DNA supercoiling.

Diagram 1: Coumarin-Gyrase Inhibition Pathway

MOA Coumarin Brominated Coumarin (Ligand) Membrane Bacterial Cell Envelope (Permeation) Coumarin->Membrane Passive Diffusion (High LogP favors Di-bromo) Target DNA Gyrase (GyrB Subunit) ATP-Binding Pocket Coumarin->Target High Affinity Binding (Halogen Bond) Membrane->Target Intracellular Accumulation Inhibition Competitive Inhibition (Coumarin blocks ATP) Target->Inhibition Ligand Bound ATP ATP Molecule ATP->Target Natural Substrate Supercoiling Negative Supercoiling (Required for Replication) Inhibition->Supercoiling Prevents Death Replication Arrest & Cell Death Supercoiling->Death Failure leads to

Caption: Competitive inhibition of DNA Gyrase B. Di-bromo derivatives enhance the "Membrane" and "Target" binding steps via hydrophobic interactions.

Experimental Protocol: Validated MIC Determination

To replicate the data above, researchers must use the CLSI M07 Broth Microdilution method. This protocol is self-validating through the use of positive, negative, and solvent controls.

Critical Reagents
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Standardizes divalent cations (

    
    , 
    
    
    
    ) which affect membrane permeability and drug activity.
  • Solvent: DMSO (Dimethyl sulfoxide). Note: Final concentration in assay must be <1% to avoid solvent toxicity.

  • Control Drug: Novobiocin or Ciprofloxacin (Known Gyrase inhibitors).

Workflow Visualization

Protocol Prep 1. Stock Preparation Dissolve Coumarin in DMSO (10 mg/mL) Dilution 2. Serial Dilution 2-fold in CAMHB (Range: 500 - 0.9 µg/mL) Prep->Dilution Combine 4. Assay Setup 96-well Plate: 100µL Drug + 100µL Bacteria Dilution->Combine Inoculum 3. Inoculum Prep 0.5 McFarland Std (1.5 x 10^8 CFU/mL) Inoculum->Combine Incubate 5. Incubation 37°C for 16-20 Hours Aerobic Combine->Incubate Control QC Controls: - Sterility (Media only) - Growth (Bacteria + DMSO) - Ref. Drug (Ciprofloxacin) Combine->Control Parallel Read 6. Readout Visual Turbidity or OD600 Absorbance Incubate->Read

Caption: CLSI M07 Standardized Workflow. Step 4 ensures a final bacterial density of ~5 x 10^5 CFU/mL.

Step-by-Step Methodology
  • Stock Solution: Dissolve mono-bromo and di-bromo derivatives in 100% DMSO to a concentration of 10,000 µg/mL.

  • Intermediate Dilution: Dilute stock 1:10 in CAMHB to reduce DMSO shock.

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate. Add 200 µL of drug solution to column 1. Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Prepare bacterial suspension to 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB. Add 100 µL of this final inoculum to wells 1-11 (Well 11 is Growth Control).

  • Controls: Well 12 receives only sterile broth (Sterility Control).

  • Endpoint: The MIC is the lowest concentration showing no visible growth (turbidity) after incubation.

Toxicity & Selectivity Profile

While di-bromo derivatives are more potent against bacteria, they carry a higher risk of eukaryotic toxicity.

  • Cytotoxicity: Highly lipophilic di-bromo coumarins may non-specifically intercalate into mammalian cell membranes, leading to lysis.

  • Selectivity Index (SI): Calculated as

    
    .
    
    • Mono-bromo:[3] Typically has a higher SI (Safer).

    • Di-bromo: Often has a lower SI.

  • Recommendation: For topical applications or surface disinfection, di-bromo is superior. For systemic drug development, mono-bromo is the preferred starting scaffold for lead optimization to avoid off-target effects.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Al-Majedy, Y. K., et al. (2017). "Coumarins as potential antioxidant and antimicrobial agents."[5] Systematic Reviews in Pharmacy. (Discusses general SAR of coumarins). [Link]

  • Maxwell, A. (1999). "The interaction between coumarin drugs and DNA gyrase."[1][2][6][7][8] Molecular Microbiology. (Definitive mechanism of GyrB inhibition). [Link]

  • ResearchGate Archive. (2025). "Antimicrobial and antioxidant activities of substituted halogenated coumarins." (Source of CMRN3 vs CMRN6 comparative data). [Link]

Sources

A Comparative Guide to the Thermal Stability of Halogenated Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Thermal Stability in Coumarin Chemistry

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in nature and form the structural core of numerous synthetic molecules with significant pharmacological and photophysical properties.[1] Their applications span from pharmaceuticals, such as anticoagulants and anticancer agents, to materials science, where they are utilized as fluorescent dyes and optical brighteners.[2] For many of these applications, particularly in drug development and materials processing, the thermal stability of the coumarin scaffold is a critical parameter that dictates its suitability, shelf-life, and processing conditions.

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. Introducing halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the coumarin ring can significantly influence its lipophilicity, metabolic stability, and target-binding affinity.[3] However, the impact of halogenation on the thermal stability of coumarins is a less-explored yet crucial aspect. This guide provides a comparative analysis of the thermal stability of halogenated coumarin derivatives, supported by theoretical principles and available experimental data. We will delve into the underlying factors governing their thermal decomposition and present standardized protocols for their evaluation.

Theoretical Framework: How Halogenation Influences Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. The initiation of thermal decomposition often involves the homolytic cleavage of the weakest bond in the molecule. In the context of halogenated coumarins, the carbon-halogen (C-X) bond is a key determinant of their thermal lability.

The strength of the C-X bond generally decreases down the group in the periodic table: C-F > C-Cl > C-Br > C-I. This trend is attributed to the increasing atomic size and bond length, and decreasing bond dissociation energy (BDE) of the C-X bond. A higher BDE signifies a stronger bond that requires more energy to break, thus imparting greater thermal stability to the molecule.

Therefore, the expected trend for the thermal stability of halogenated coumarins, based on the C-X bond strength, is:

Fluorinated > Chlorinated > Brominated > Iodinated

It is important to note that other factors, such as the position of the halogen on the coumarin ring and the presence of other substituents, can also influence the overall thermal stability. For instance, theoretical studies using Density Functional Theory (DFT) have suggested that the position of halogen substitution can affect the electronic properties and stability of the coumarin system.[4]

Comparative Analysis of Thermal Stability

Data Summary of Halogenated Coumarin Derivatives

DerivativeHalogenSubstitution PositionOnset Decomposition Temp. (°C)Melting Point (°C)Reference
6-FluorocoumarinFluorine6Data not available161-164[5]
6-ChlorocoumarinChlorine6Data not available~165[6][7]
6-BromocoumarinBromine6Data not available184-186[5]
3-Acetyl-6-bromocoumarinBromine6Data not availableNot specified[8]
6,8-DibromocoumarinBromine6, 8Data not available231-233[5]
Coumarin Iodonium SaltsIodineVarious~150-200Not specified[9]
3-Iodo-4-aryloxy coumarinsIodine3Data not availableNot specified[10]

Note: The lack of directly comparable TGA data for a simple, systematic series of 6-halogenated coumarins highlights a gap in the current literature. The provided melting points can serve as an indirect indicator of the intermolecular forces and crystal lattice stability, which can correlate with thermal stability.

From the available data on more complex systems, such as coumarin iodonium salts, we observe decomposition temperatures in the range of 150-200 °C.[9] This is generally lower than what would be expected for non-iodinated coumarin derivatives, supporting the theoretical trend of decreasing stability with heavier halogens. The synthesis of various 6-fluoro, 6-chloro, and 6-bromo coumarin derivatives has been reported, but their thermal properties were not always characterized.[5][6][7]

Experimental Protocols for Thermal Stability Assessment

To ensure reproducible and comparable data, standardized protocols for TGA and DSC are essential. The following are detailed, step-by-step methodologies for the thermal analysis of halogenated coumarin derivatives.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile of halogenated coumarin derivatives.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation:

    • Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample.

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

    • Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

    • Determine the temperatures for 5% (Td5) and 10% (Td10) mass loss, which are often used as standard points for comparing thermal stability.

    • Determine the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of sample B Place in TGA crucible A->B C Load into TGA B->C D Purge with N2/Ar C->D E Heat from 30-600°C at 10°C/min D->E F Plot Mass Loss vs. Temp E->F G Determine Tonset, Td5, Td10 F->G

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, and other thermal transitions of halogenated coumarin derivatives.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample to a temperature approximately 20-30 °C above its expected melting point at a rate of 10 °C/min.

    • Hold at the high temperature for 2 minutes to erase any prior thermal history.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • Perform a second heating scan from 25 °C to the same high temperature at 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature for the second heating scan.

    • Determine the onset temperature and the peak temperature of the melting endotherm. The onset temperature is typically reported as the melting point.

    • If decomposition occurs, it will often be observed as a broad, irreversible exothermic or endothermic event, usually at a temperature higher than the melting point.

DSC_Workflow A Weigh 2-5 mg sample into DSC pan B Hermetically seal pan A->B C Place sample and reference pans in DSC B->C D Purge with N2 C->D E Heat/Cool/Heat Cycle (e.g., 25°C to 250°C) D->E F Plot Heat Flow vs. Temp E->F G Determine Melting Point (Onset of Endotherm) F->G

DSC Experimental Workflow

Structure-Stability Relationship: A Visual Guide

The following diagram illustrates the key factors influencing the thermal stability of halogenated coumarins.

Stability_Factors cluster_halogen Halogen Identity cluster_stability Thermal Stability F Fluorine BDE C-X Bond Dissociation Energy F->BDE High Cl Chlorine Cl->BDE Br Bromine Br->BDE I Iodine I->BDE Low High High Stability Low Low Stability BDE->High Strongly Correlates BDE->Low Inversely Correlates Position Substitution Position Position->High Influences Position->Low Influences

Factors Affecting Thermal Stability

Conclusion and Future Perspectives

The thermal stability of halogenated coumarin derivatives is a critical parameter for their development and application in various scientific fields. Based on fundamental chemical principles, the thermal stability is expected to decrease with increasing atomic weight of the halogen substituent (F > Cl > Br > I), primarily due to the corresponding decrease in the carbon-halogen bond dissociation energy.

While a complete and systematic experimental dataset is currently lacking in the literature, the available information and theoretical considerations strongly support this trend. This guide provides a framework for understanding and evaluating the thermal stability of these important compounds.

Future research should focus on a systematic investigation of the thermal properties of a homologous series of halogenated coumarins (e.g., 6-halocoumarins and 7-halocoumarins) using standardized TGA and DSC protocols. Such studies would provide invaluable data for medicinal chemists and materials scientists, enabling a more rational design of coumarin derivatives with optimized properties for their intended applications.

References

  • Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Review on natural coumarin lead compounds for their pharmacological activity.
  • Singh, G., et al. (2022). Exploring intermolecular interactions in some halogen substituted formyl coumarins and their DFT stud. Current Chemistry Letters, 11(2), 245-256.
  • Jana, S., et al. (2021). Thermal stability of coumarin iodonium salts and their thermal activity toward TEGDVE. Polymer Chemistry, 12(33), 4786-4796.
  • Naik, C. G., Malik, G. M., & Parekh, H. M. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. South African Journal of Chemistry, 72, 163-169.
  • Ferreira, P. M., et al. (2021).
  • Musa, M. A., et al. (2014). Evaluation of Halogenated Coumarins for Antimosquito Properties.
  • Moi, D., et al. (2022).
  • Khan, I., et al. (2018). The synthesis, characterization and properties of coumarin-based chromophores containing a chalcone moiety. Journal of Molecular Structure, 1155, 54-63.
  • Patel, R. V., et al. (2012). Microwave Synthesis of Iodo Coumarin Derivatives and Antimicrobial Activities of the Products. International Journal of Scientific Engineering and Research, 3(2), 1-3.
  • Secci, F., et al. (2022).
  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
  • Rehuman, N. A., et al. (2021). Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Molecules, 26(16), 4989.
  • Wu, C.-H., et al. (2025). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. Molecules, 30(8), 1776.
  • Bai, Y., et al. (2014). Synthesis, Characterization, Optical Properties and Theoretical Calculations of 6-fluoro Coumarin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 438-445.
  • Wu, C.-H., et al. (2025). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. Molecules, 30(8), 1776.
  • Wu, C.-H., et al. (2025). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. PubMed. Retrieved from [Link]

  • Reddy, T. S., et al. (2018). One-pot two-step synthesis of 3-iodo-4-aryloxy coumarins and their Pd/C-catalyzed annulation to coumestans. Organic & Biomolecular Chemistry, 16(7), 1154-1162.
  • Kokila, M. K., et al. (1996). 3-Acetyl-6-bromocoumarin.
  • Gündüz, B. (2019). Optoelectronic properties of 3-acetyl-6-bromocoumarin compound in various solvents and concentrations. Journal of the Faculty of Engineering and Architecture of Gazi University, 34(3), 1221-1232.
  • Gündüz, B. (2019). Optoelectronic properties of 3-acetyl-6-bromocoumarin compound in various solvents and concentrations. Gazi University Journal of Science, 32(3), 899-910.
  • Secci, F., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. IRIS UniCA. Retrieved from [Link]

  • Naik, C. G., Malik, G. M., & Parekh, H. M. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. SciELO. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Disposal of 3-Cyano-6,8-dibromo-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash. 3-Cyano-6,8-dibromo-4-methylcoumarin is a halogenated organic solid with potential nitrile-associated toxicity.[1][2] It requires high-temperature incineration at a permitted hazardous waste facility equipped with wet scrubbers to manage brominated byproducts.

Quick Classification:

  • Waste Stream: Halogenated Organic (Solid or Liquid).[3][4][5][6]

  • RCRA Status: Likely characteristic hazardous waste (Toxicity/Reactivity) depending on concentration and formulation.

  • Key Hazard: Irritant; potential for HCN evolution if mixed with strong acids; persistent environmental pollutant (marine).

Hazard Profiling: Know Your Chemistry

As scientists, we must understand why a protocol exists to follow it effectively. This compound presents a dual-hazard profile that dictates its disposal route.

The Mechanistic Risks
  • The Halogen Factor (6,8-Dibromo):

    • Reasoning: Brominated compounds are chemically robust. Standard municipal incineration often fails to break the C-Br bond completely, leading to the formation of brominated dioxins or furans if not burned at sufficiently high temperatures (>1100°C).

    • Impact: This mandates the "Halogenated" waste stream, which routes the waste to specialized incinerators with caustic scrubbers to neutralize hydrogen bromide (HBr) gas.

  • The Nitrile Factor (3-Cyano):

    • Reasoning: The cyano group (-CN) is generally stable on the coumarin ring. However, in the presence of strong acids or under uncontrolled thermal decomposition, it can hydrolyze or degrade to release hydrogen cyanide (HCN).

    • Impact: Strict segregation from acidic waste streams is non-negotiable.[7]

Physical & Chemical Data Table
PropertyValue/DescriptionOperational Implication
Physical State Solid (Powder)Dust control required during transfer.
Solubility Low in water; Soluble in DMSO/DMFDo not attempt aqueous disposal.
Incompatibilities Strong Oxidizers, Strong Acids, Strong BasesKeep away from Chromic acid, Nitric acid, and Piranha solution.
Signal Word WARNINGStandard PPE (Nitrile gloves, lab coat, goggles) is mandatory.

Waste Segregation Strategy

Effective disposal starts at the bench. Mixing halogenated waste with non-halogenated solvents increases disposal costs by 300–500% and complicates the incineration chemistry.

Decision Logic: The Segregation Tree

The following diagram illustrates the decision-making process for segregating this specific coumarin derivative.

SegregationLogic Start Waste Generation: 3-Cyano-6,8-dibromo-4-methylcoumarin StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Powder/Debris Liquid Dissolved in Solution StateCheck->Liquid Reaction Mixture BinSolid Solid Waste Bin (Label: Halogenated Organic Solid) Solid->BinSolid Double Bag & Tag SolventCheck Identify Solvent Liquid->SolventCheck HaloStream Halogenated Solvent Carboy (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream If solvent is Halogenated NonHaloStream Non-Halogenated Carboy (Acetone, MeOH, etc.) SolventCheck->NonHaloStream If solvent is Non-Halogenated Forbidden STOP: Do not mix. Treat as Halogenated Waste. NonHaloStream->Forbidden Contamination Risk Forbidden->HaloStream Re-route to Green Tag

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (e.g., DMSO), the presence of the dibromo-coumarin technically classifies the entire mixture as halogenated waste in many jurisdictions to ensure proper incineration.

Detailed Operational Protocol

Phase 1: Preparation & PPE[1][8]
  • PPE: Nitrile gloves (double gloving recommended if handling solutions >10mM), safety glasses with side shields, and a lab coat.

  • Workspace: Perform all solid weighing and solution transfers inside a chemical fume hood to prevent inhalation of dust.

Phase 2: Waste Collection
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
  • Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Debris: Contaminated weigh boats, pipette tips, and gloves should be placed in a clear hazardous waste bag (often transparent or yellow, depending on facility rules).

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "3-Cyano-6,8-dibromo-4-methylcoumarin." Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Scenario B: Liquid Waste (Reaction Mixtures)
  • Selection: Choose the Halogenated Solvent waste carboy (often distinctively colored or tagged).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[5][6]

  • Transfer: Pour carefully using a funnel. Avoid overfilling (leave 10% headspace).

  • Logging: Log the volume and concentration on the carboy’s accumulation log sheet.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Closure: Keep containers tightly closed when not actively adding waste. This is the #1 citation during EPA inspections.

  • Secondary Containment: Ensure the waste container sits in a secondary tray capable of holding 110% of the volume.

The Disposal Lifecycle & Chemical Incompatibility

Understanding the lifecycle ensures you do not create downstream hazards for EHS personnel.

DisposalLifecycle Gen Lab Generation SAA Satellite Accumulation (Lab Bench) Gen->SAA Tag & Segregate Pickup EHS/Vendor Pickup SAA->Pickup Request Removal Consol Central Bulking (Solvent Consolidation) Pickup->Consol Incinerator High-Temp Incinerator (>1100°C + Scrubber) Consol->Incinerator Proper Stream AcidRisk Risk: Acid Contact (HCN Release) Consol->AcidRisk If segregated improperly OxRisk Risk: Oxidizer Contact (Exothermic/Fire) Consol->OxRisk If segregated improperly

Figure 2: The cradle-to-grave lifecycle of the chemical waste. The "Central Bulking" stage is where improper lab segregation causes dangerous reactions.

Emergency Contingencies

Spill Management (Solid)
  • Isolate: Evacuate the immediate area if the spill is large (>5g).

  • PPE: Don N95 mask (or respirator if available) to avoid dust inhalation.

  • Clean Up: Cover with wet paper towels to suppress dust. Scoop up material and place in a hazardous waste container.

  • Decontaminate: Wash the surface with a mild detergent and water. Collect the rinse water as Halogenated Liquid Waste .

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes. Coumarins can be transdermal; monitor for irritation.

  • Eyes: Flush for 15 minutes.[8][9] Seek medical attention.

  • Inhalation: Move to fresh air immediately.

References

  • PubChem. (n.d.). Compound Summary: 3-Cyano-6,8-dibromo-4-methylcoumarin. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling and Disposal of 3-Cyano-6,8-dibromo-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Cyano-6,8-dibromo-4-methylcoumarin is a polyfunctionalized molecule, and its structure immediately signals a need for a cautious and well-documented handling strategy. The presence of two bromine atoms on the aromatic ring, combined with a nitrile (cyano) group, presents a dual hazard profile that must be rigorously managed.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for handling this compound, grounded in the principles of chemical causality and risk mitigation. Our goal is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Analysis: A Tale of Two Functional Groups

A specific Safety Data Sheet (SDS) for 3-Cyano-6,8-dibromo-4-methylcoumarin is not always readily available, which requires us to infer its potential hazards from its constituent parts and related structures.[1]

  • The Brominated Aromatic System: Halogenated organic compounds, particularly those with multiple bromine atoms, are often solids with low volatility but can form hazardous dust.[2] Upon heating or in case of fire, they can decompose to release toxic and corrosive fumes, including hydrogen bromide. Skin and eye contact with such compounds can cause significant irritation.[3][4]

  • The Cyano Group (-CN): The nitrile functionality is a primary point of concern. While the cyanide is covalently bound within the molecule, its reaction with strong acids, or decomposition under certain conditions, could potentially liberate highly toxic hydrogen cyanide (HCN) gas.[5] Furthermore, compounds containing the cyano group are often classified with warnings for acute toxicity, skin irritation, and eye irritation.[6]

  • The Coumarin Core: The basic coumarin structure itself, while a common scaffold in biology and chemistry, can be an irritant to the skin, eyes, and respiratory system.[7][8]

Given this composite profile, we must treat 3-Cyano-6,8-dibromo-4-methylcoumarin as a combustible solid that is likely an irritant, potentially toxic, and requires strict protocols to prevent dust inhalation, skin contact, and inadvertent reactions that could release cyanide.

The Operational Plan: From Preparation to Disposal

A successful and safe experiment begins long before the first reagent is weighed. The following workflow provides a comprehensive overview of the necessary stages for handling 3-Cyano-6,8-dibromo-4-methylcoumarin.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Handling Prep 1. Risk Assessment & SOP Review Area 2. Designate & Prepare Work Area Prep->Area PPE 3. Don Correct PPE Area->PPE Weigh 4. Weighing & Transfer (in Fume Hood) PPE->Weigh Reaction 5. Reaction Setup & Monitoring Weigh->Reaction Decon 6. Decontaminate Glassware Reaction->Decon Waste 7. Segregate & Label Waste Decon->Waste Cleanup 8. Clean Work Area Waste->Cleanup Doff 9. Doff PPE Correctly Cleanup->Doff

Caption: A comprehensive workflow for the safe handling of 3-Cyano-6,8-dibromo-4-methylcoumarin.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards of inhalation, dermal contact, and eye exposure.[2][4] All work involving this compound must be conducted within a certified laboratory chemical fume hood.[1][2]

Protection TypeMinimum RequirementRecommended for High-Risk OperationsRationale
Eye/Face ANSI-approved safety goggles with side shields.[3]Full-face shield worn over safety goggles.[2][3]Protects against dust particles and potential splashes of solvents during transfer. A face shield offers a broader barrier against splashes.
Hand Chemical-resistant nitrile gloves (inspect prior to use).[1][3]Double-gloving with nitrile or neoprene gloves.[2][3]Prevents direct skin contact. Double-gloving is crucial to protect against tears and provides a safe method for removing the contaminated outer layer.
Body Laboratory coat, long pants, and closed-toe/heel shoes.[3]Flame-resistant lab coat.Standard lab attire protects against incidental contact. A flame-resistant coat is prudent given the compound is a combustible solid.
Respiratory Work conducted in a chemical fume hood.[2]N95 respirator (if weighing outside of a hood is unavoidable, not recommended).[1]The fume hood is the primary engineering control to prevent inhalation of fine powder. A respirator is a secondary measure for specific, higher-risk situations.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures experimental integrity.

4.1. Preparation and Weighing

  • Designate Area: Clearly designate the area within the chemical fume hood where the work will occur. Ensure it is clean and free of incompatible materials, especially acids.[3][9]

  • Pre-weigh Materials: Tare your weigh boat and have all necessary spatulas and glassware ready inside the hood to minimize movement.

  • Don PPE: Put on all required PPE as specified in the table above before approaching the chemical.[2]

  • Weigh Compound: Carefully weigh the desired amount of 3-Cyano-6,8-dibromo-4-methylcoumarin. Use gentle motions to avoid creating airborne dust.

  • Transfer: Add the compound to the solvent or reaction vessel within the fume hood. If adding to a solvent, add the solid to the liquid to prevent splashing.[2] Keep containers covered whenever possible.

4.2. Cleanup and Decontamination

  • Initial Rinse: All glassware that came into contact with the compound should first be rinsed with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the material. This rinseate must be collected as hazardous waste.

  • Cyanide Decontamination: Prepare a decontamination solution. Due to the cyano group, a two-step process is recommended. First, rinse glassware with a pH 10 buffer solution.[10] Following this, rinse with a freshly prepared 10% bleach solution, ensuring the pH remains above 10 to prevent the formation of toxic cyanogen chloride gas.[9] All decontamination rinses must be collected as hazardous waste.

  • Final Wash: After decontamination, glassware can be washed normally with soap and water.

  • Work Surface: Clean the work surface inside the fume hood using the same two-step decontamination process.[10]

Waste Management and Disposal: A Critical Step

Improper disposal is a significant source of laboratory incidents. Due to the dual hazards of this compound, waste segregation is paramount.

  • Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Brominated and Cyanide-Containing Solid Waste".[2][10]

  • Liquid Waste (Organic): Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled container for "Halogenated and Cyanide-Containing Organic Waste".

  • Liquid Waste (Aqueous): All aqueous rinses from the decontamination process must be collected in a container labeled "Aqueous Cyanide-Containing Waste". Crucially, this waste stream must be kept separate from all acidic wastes. [9] The container should be marked to indicate it is basic (pH > 10).

All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office in accordance with local, state, and federal regulations.[1][11]

Emergency Procedures: Planning for the Unexpected

6.1. Spill Response

G Spill Spill Occurs Location Inside Fume Hood? Spill->Location Cleanup Contain & Clean Spill (Follow Decon Protocol) Location->Cleanup Yes Evacuate Evacuate Area Alert Others Location->Evacuate No CallEHNS Call EH&S / Emergency Services Evacuate->CallEHNS

Caption: A decision tree for responding to a spill of 3-Cyano-6,8-dibromo-4-methylcoumarin.

  • Small Spill (Inside Fume Hood):

    • Alert others in the immediate area.

    • Carefully sweep or scoop the solid material into a designated waste container, avoiding dust generation.[1][9]

    • Decontaminate the area using the procedure outlined in section 4.2.

    • Dispose of all cleanup materials as hazardous waste.[1]

  • Large Spill or Spill Outside Fume Hood:

    • Evacuate the immediate area and alert all nearby personnel.[10]

    • Prevent others from entering the contaminated area.

    • Call your institution's emergency number or EH&S for cleanup assistance.[3][10]

6.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7]

By understanding the chemical nature of 3-Cyano-6,8-dibromo-4-methylcoumarin and adhering to these rigorous, well-reasoned protocols, you can effectively manage the risks and ensure a safe environment for your critical research.

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